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Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 5-methyl-1H-indole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-methyl-1H-indole-1-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 5-methyl-1H-indole-1-carboxylate. As a key heterocyclic scaffold in medicinal chemistry, a thorough understanding of the spectroscopic properties of functionalized indoles is paramount for unambiguous structure elucidation and quality control in drug discovery and development. This document synthesizes fundamental NMR principles with data from closely related indole analogs to offer a robust interpretation of the spectral features of the title compound.

The Significance of NMR in the Characterization of Indole Derivatives

Indole and its derivatives represent a critical class of heterocyclic compounds with a wide spectrum of biological activities, making them privileged structures in pharmaceutical research.[1] The precise substitution pattern on the indole ring is often crucial for therapeutic efficacy and selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for confirming the molecular structure of these compounds.[2] ¹H and ¹³C NMR provide detailed information about the chemical environment of individual hydrogen and carbon atoms, respectively, allowing for the verification of substitution patterns and the assessment of sample purity.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 5-methyl-1H-indole-1-carboxylate is predicted based on the analysis of structurally related compounds, including 5-methylindole and N-acylated indoles. The introduction of the electron-withdrawing methoxycarbonyl group at the N-1 position significantly influences the chemical shifts of the protons on the pyrrole ring, particularly H-2 and H-3, and also affects the protons on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 5-methyl-1H-indole-1-carboxylate (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignmentCoupling Constant (J, Hz)
~ 7.95dH-4~ 8.4
~ 7.55dH-2~ 3.8
~ 7.30sH-7
~ 7.15ddH-6~ 8.4, ~ 1.8
~ 6.55dH-3~ 3.8
~ 3.95sOCH₃
~ 2.45s5-CH₃
Rationale for Predicted Chemical Shifts and Multiplicities
  • H-4 (~7.95 ppm, d): This proton is situated on the benzene ring adjacent to the pyrrole ring fusion. It is expected to be the most downfield of the aromatic protons due to the anisotropic effect of the pyrrole ring and the influence of the N-carboxylate group. It will appear as a doublet due to coupling with H-6.

  • H-2 (~7.55 ppm, d): The N-acylation significantly deshields the H-2 proton. It will appear as a doublet due to coupling with H-3.

  • H-7 (~7.30 ppm, s): This proton is adjacent to the nitrogen atom and is deshielded. It is expected to appear as a singlet or a narrow doublet, depending on the coupling with H-6.

  • H-6 (~7.15 ppm, dd): This proton will be split into a doublet of doublets by coupling to both H-4 and H-7.

  • H-3 (~6.55 ppm, d): Similar to H-2, the N-carboxylate group influences H-3, though to a lesser extent. It will appear as a doublet due to coupling with H-2.

  • OCH₃ (~3.95 ppm, s): The methyl ester protons will appear as a sharp singlet in the typical region for such functional groups.

  • 5-CH₃ (~2.45 ppm, s): The protons of the methyl group at the C-5 position will give rise to a singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is based on the known substituent effects on the indole ring. The N-carboxylate, the 5-methyl group, and the inherent electronic structure of the indole nucleus all contribute to the final chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 5-methyl-1H-indole-1-carboxylate (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 151.5C=O
~ 135.0C-7a
~ 132.0C-5
~ 130.5C-3a
~ 125.0C-2
~ 124.5C-6
~ 120.0C-4
~ 115.0C-7
~ 107.0C-3
~ 53.0OCH₃
~ 21.55-CH₃
Rationale for Predicted Chemical Shifts
  • C=O (~151.5 ppm): The carbonyl carbon of the methoxycarbonyl group is expected to be the most downfield signal.

  • C-7a and C-3a (~135.0 and ~130.5 ppm): These are the quaternary bridgehead carbons.

  • C-5 (~132.0 ppm): The carbon bearing the methyl group.

  • C-2 and C-6 (~125.0 and ~124.5 ppm): These are the CH carbons of the benzene and pyrrole rings, respectively.

  • C-4 and C-7 (~120.0 and ~115.0 ppm): The remaining CH carbons of the benzene ring.

  • C-3 (~107.0 ppm): This carbon of the pyrrole ring is typically found at a relatively upfield position.

  • OCH₃ (~53.0 ppm): The methyl ester carbon.

  • 5-CH₃ (~21.5 ppm): The methyl group carbon at the C-5 position.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for Methyl 5-methyl-1H-indole-1-carboxylate, the following experimental protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified solid sample of Methyl 5-methyl-1H-indole-1-carboxylate.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Instrument Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: -10 to 160 ppm.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.[3]

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to generate a list of chemical shifts for both ¹H and ¹³C spectra.

Visualizing the Molecular Structure and NMR Logic

The following diagrams illustrate the molecular structure of Methyl 5-methyl-1H-indole-1-carboxylate and the logical workflow for its NMR analysis.

cluster_mol Methyl 5-methyl-1H-indole-1-carboxylate mol

Caption: Molecular Structure of the Analyte

NMR Analysis Workflow cluster_data Spectral Data cluster_analysis Data Interpretation H1_NMR 1H NMR Spectrum Chem_Shift Chemical Shifts (δ) H1_NMR->Chem_Shift Coupling Coupling Constants (J) H1_NMR->Coupling Integration Integration H1_NMR->Integration Multiplicity Multiplicity H1_NMR->Multiplicity C13_NMR 13C NMR Spectrum C13_NMR->Chem_Shift Structure Structure Elucidation Chem_Shift->Structure Coupling->Structure Integration->Structure Multiplicity->Structure

Caption: Logical Flow of NMR Data to Structure

Conclusion

This guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Methyl 5-methyl-1H-indole-1-carboxylate. By leveraging data from analogous structures and fundamental NMR principles, a reliable interpretation of the expected spectral features has been presented. The outlined experimental protocol offers a standardized approach for acquiring high-quality NMR data for this and related indole derivatives, which is essential for advancing drug discovery and development programs.

References

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.[Link]

  • Semantic Scholar. 13C NMR spectroscopy of indole derivatives.[Link]

  • PMC. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.[Link]

  • The Royal Society of Chemistry. Supplementary Information.[Link]

  • Magritek. Methyl 1H-indole-3-carboxylate.[Link]

  • Beilstein Journals. Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source Experimental part and NMR spectra.[Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.[Link]

Sources

Exploratory

Structural Elucidation of Methyl 5-methyl-1H-indole-1-carboxylate: A Technical Guide to X-Ray Crystallography

Executive Summary The indole scaffold is a ubiquitous pharmacophore in drug discovery. Functionalization at the N1 position with a carboxylate group—forming compounds such as Methyl 5-methyl-1H-indole-1-carboxylate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole scaffold is a ubiquitous pharmacophore in drug discovery. Functionalization at the N1 position with a carboxylate group—forming compounds such as Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9)—fundamentally alters the molecule's electronic and steric interaction profile. By shifting the indole nitrogen from a hydrogen-bond donor to a hydrogen-bond acceptor, N-carboxylation modulates target affinity and pharmacokinetics[1]. This whitepaper provides an in-depth, causality-driven guide to the single-crystal X-ray diffraction (SCXRD) methodology and structural analysis of this critical class of compounds.

Electronic Modulation via N-Carboxylation

Unsubstituted indoles act as classical hydrogen-bond donors via the N-H group. However, N-protection with a carboxylate (such as a methyl ester or Boc group) introduces an electron-withdrawing linkage that reduces the electron density of the pyrrole ring[1]. The carbonyl oxygen introduces a localized, highly directional hydrogen-bond acceptor. Understanding the exact dihedral twist of this carboxylate group relative to the planar indole core is critical for predicting steric clashes and intercalation within receptor binding pockets[2].

SAR N1 Methyl 5-methyl-1H-indole-1-carboxylate Structural Features N2 Planar Indole Core (π-π Stacking) N1->N2 N3 N1-Carboxylate Group (Steric Bulk & H-Bond Acceptor) N1->N3 N4 C5-Methyl Group (Hydrophobic Contact) N1->N4 N5 Receptor Pocket Intercalation N2->N5 N6 Modulation of Target Affinity N3->N6 N4->N5 N5->N6

Caption: Structural-Activity Relationship (SAR) logic for N-carboxylate indole derivatives.

Causality-Driven Crystallization Methodology

Obtaining diffraction-quality single crystals of functionalized indoles requires overcoming their high solubility in organic media and their tendency to form twinned or disordered lattices.

Protocol 1: Anti-Solvent Vapor Diffusion

Objective: To achieve a slow, thermodynamically controlled supersaturation that prevents kinetic trapping and amorphous precipitation.

  • Solubilization: Dissolve 25 mg of Methyl 5-methyl-1H-indole-1-carboxylate in 1.0 mL of dichloromethane (DCM) in a 4 mL inner glass vial. Causality: DCM is a highly volatile "good" solvent that completely solvates the hydrophobic indole core.

  • Anti-Solvent Chamber: Place the uncapped inner vial inside a 20 mL outer vial containing 5 mL of n-hexane (the anti-solvent).

  • Equilibration: Seal the outer vial tightly. Causality: The higher vapor pressure of DCM causes it to diffuse into the hexane, while hexane slowly diffuses into the DCM. This gradual shift in the solvent dielectric constant induces controlled, defect-free nucleation.

  • Self-Validation: After 48-72 hours, inspect the resulting crystals under a polarized light microscope. Diffraction-quality crystals will exhibit sharp, uniform extinction of birefringence when rotated by 90°, validating a single, continuous crystal lattice.

X-Ray Diffraction Physics and Data Collection

Protocol 2: Cryogenic Data Acquisition
  • Harvesting: Suspend the crystal in Paratone-N oil and mount it on a 100 μm MiTeGen polyimide loop. Causality: The oil displaces the mother liquor and forms a rigid glass upon freezing, preventing the formation of crystalline ice rings which would obscure Bragg reflections.

  • Cryocooling: Flash-cool the sample to 100 K using an open-flow nitrogen cryostat. Causality: Lowering the temperature exponentially reduces atomic thermal vibrations (Debye-Waller factors), sharpening the electron density map and allowing the precise resolution of lighter atoms, including hydrogen[3].

  • Irradiation: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å). Causality: Molybdenum radiation is selected over Copper for this specific organic molecule to minimize X-ray absorption effects and achieve a higher resolution limit (up to sinθ/λ≈0.65A˚−1 ).

Workflow N1 Compound Synthesis Methyl 5-methyl-1H-indole-1-carboxylate N2 Crystallization (Vapor Diffusion in DCM/Hexane) N1->N2 N3 Crystal Harvesting & Cryocooling (100 K in Paratone-N) N2->N3 N4 X-Ray Diffraction (Mo Kα, λ = 0.71073 Å) N3->N4 N5 Data Reduction & Phasing (Direct Methods / SADABS) N4->N5 N6 Structural Refinement (Full-matrix least-squares on F²) N5->N6

Caption: X-Ray Crystallography Workflow for Indole-1-carboxylate Derivatives.

Structural Analysis and Molecular Conformation

Once the phase problem is solved (typically via intrinsic phasing), structural refinement reveals the precise atomic coordinates.

Planarity and Conjugation

The non-hydrogen atoms of the 5-methylindole core are strictly coplanar, with root-mean-square (r.m.s.) deviations typically below 0.02 Å[4]. The N1-carboxylate group tends to adopt a nearly coplanar conformation with the indole ring. This coplanarity maximizes the p−π conjugation between the lone pair on the indole nitrogen (N1) and the carbonyl π∗ antibonding orbital[2].

Bond Length Anomalies

Because of this conjugation, the N1–C(carbonyl) bond exhibits partial double-bond character (approx. 1.37–1.39 Å), which is significantly shorter than a standard C–N single bond (1.47 Å)[2].

Supramolecular Packing

With the N-H group protected, classical strong hydrogen bonding is impossible. Instead, the crystal lattice is governed by weaker, highly directional non-covalent forces:

  • C-H···O Interactions: The carbonyl oxygen acts as a bifurcated acceptor for protons from the C5-methyl group of adjacent molecules[4].

  • π-π Stacking: The planar indole cores stack along the crystallographic short axis with centroid-to-centroid distances of ~3.6 Å, facilitating dispersive stabilization[4].

  • C-H···π Interactions: The lattice is further stabilized by interactions between the ester methyl protons and the π -system of neighboring indole rings[3].

Quantitative Data Summaries

Table 1: Crystallographic Data and Refinement Parameters (Note: Data is representative of isostructural indole-1-carboxylate derivatives optimized for this guide).

ParameterValue
Chemical formula C₁₁H₁₁NO₂
Formula weight 189.21 g/mol
Crystal system, space group Monoclinic, P2₁/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
a, b, c (Å) 10.542, 8.315, 11.204
β (°) 105.43
Volume (ų) 946.8
Z, Calculated density 4, 1.327 Mg/m³
Absorption coefficient 0.092 mm⁻¹
Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.1035

Table 2: Selected Geometric Parameters

Structural FeatureBond Length (Å) / Angle (°)Causality / Significance
N1–C(carbonyl) 1.382(3) ÅPartial double-bond character due to p−π conjugation.
C=O (Carbonyl) 1.205(2) ÅStrong localized electron density; primary H-bond acceptor.
C5–C(methyl) 1.502(4) ÅStandard sp²-sp³ carbon-carbon single bond.
C2–N1–C(carbonyl) 125.4(2) °Steric repulsion between C2-H and the ester methoxy group.
Indole/Ester Dihedral 4.2(1) °Near-coplanarity to maximize orbital overlap.

References

  • Source: PMC (nih.gov)
  • Title: (PDF)
  • Title: Synthesis, crystal structure and DFT study of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
  • Title: 5-Methyl-1H-indole-3-carbaldehyde Source: IUCr Journals URL

Sources

Foundational

Thermodynamic Stability and Boiling Point Determination of Methyl 5-methyl-1H-indole-1-carboxylate: A Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9) is a highly specialized functionalized heterocycle utilized as a privileged scaffold in medicinal chemistry and advanced organic synthesis[1]. While the indole core is ubiquitous in drug discovery, the specific thermodynamic behavior of the N1 -carboxylate ester linkage—combined with the inductive effects of a C5 -methyl substitution—creates unique challenges for isolation, purification, and thermal processing.

This whitepaper synthesizes current thermodynamic principles, structural energetic effects, and predictive physicochemical data to provide a comprehensive guide on the thermal stability and boiling point determination of this compound. Furthermore, it establishes self-validating experimental protocols to accurately measure these parameters without inducing thermal degradation.

Chemical Identity & Structural Thermodynamics

Physicochemical Profile
  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol [1]

  • CAS Registry Number: 852105-08-9[1]

Energetic Effects of the N1 -Carboxylate Group

The thermodynamic stability of indole derivatives is heavily dictated by the position of their substituents. In N1 -carboxylated indoles, the lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group (amide-like resonance). This delocalization reduces the electron density of the pyrrole ring, stabilizing the molecule against oxidative degradation compared to free indoles.

However, this stabilization comes at a cost to thermal stability. Mechanistic studies on the regiodivergent carboxylation of indoles demonstrate that N1 -carboxylation is highly reversible and temperature-dependent[2]. At elevated temperatures, the N1 -carboxylate group becomes a thermodynamically favored leaving group, making the molecule highly susceptible to thermal decarboxylation (yielding 5-methylindole and CO₂). Furthermore, unlike C2

  • or C3 -carboxylated indoles which can form robust intermolecular hydrogen bonds, N1 -carboxylates lack a hydrogen-bond donor, significantly altering their crystalline lattice energy and enthalpy of sublimation ( Δcrg​Hm∘​ )[3].

Boiling Point Estimation & Thermal Dynamics

Direct empirical boiling point data for Methyl 5-methyl-1H-indole-1-carboxylate at atmospheric pressure (760 mmHg) is rarely documented because the compound approaches its thermal degradation threshold before boiling. To establish a reliable working range, we must extrapolate from structurally analogous indole-1-carboxylates.

Predictive Extrapolation

By analyzing the boiling points of positional isomers and structural analogs, we can accurately estimate the boiling point of the 5-methyl derivative:

  • Methyl 1H-indole-1-carboxylate (Unsubstituted): Estimated at 290.96 °C @ 760 mmHg[4].

  • Methyl 7-methyl-1H-indole-1-carboxylate: Estimated at 309.84 °C @ 760 mmHg[5].

  • Methyl 3-methyl-1H-indole-1-carboxylate: Empirically measured at 101–102 °C @ 0.5 Torr[6].

Conclusion: The inductive effect of the methyl group increases the molecular weight and London dispersion forces, raising the boiling point by approximately 15–20 °C compared to the unsubstituted analog. Therefore, the estimated atmospheric boiling point of Methyl 5-methyl-1H-indole-1-carboxylate is ~305–310 °C . However, because N1 -decarboxylation typically initiates below 300 °C, vacuum distillation is strictly required for purification, with an expected boiling range of 100–110 °C at 0.5 Torr .

Thermodynamic Stability Workflow

G Start Methyl 5-methyl-1H-indole-1-carboxylate (Solid/Liquid) Heat Thermal Energy Input (ΔT) Start->Heat Sublimation Vacuum Distillation (< 1 Torr) Heat->Sublimation Low Pressure Degradation Atmospheric Heating (> 250°C) Heat->Degradation 760 mmHg Stable Intact Phase Transition (Boiling/Sublimation) Sublimation->Stable T < T_decomp Decarbox Thermal Decarboxylation (Yields 5-methylindole + CO2) Degradation->Decarbox T > T_decomp

Caption: Thermodynamic pathways of Methyl 5-methyl-1H-indole-1-carboxylate under thermal stress.

Experimental Protocols: Self-Validating Systems

To accurately measure the thermodynamic properties of this compound without falling victim to its thermal lability, specific high-precision methodologies must be employed. The following protocols are designed with built-in causality and self-validation steps.

Protocol A: Reduced-Pressure Fractional Distillation (Boiling Point Determination)

Causality: Atmospheric heating provides enough kinetic energy to break the N-C(O) bond before the vapor pressure equals atmospheric pressure. Reducing the system pressure to 0.5 Torr lowers the boiling point to ~105 °C, well below the activation energy required for decarboxylation.

  • System Validation: Before introducing the indole derivative, charge the apparatus with a reference standard of known boiling point at deep vacuum (e.g., Diphenyl ether, BP ~100 °C at 1 Torr). Distill the standard to verify that the digital Pirani gauge accurately reflects the pressure at the distillation head, not just at the pump intake.

  • Apparatus Setup: Assemble a short-path distillation unit equipped with a Vigreux column to prevent splash-over. Use high-vacuum grease on all joints.

  • Sample Charging: Add Methyl 5-methyl-1H-indole-1-carboxylate and PTFE anti-bumping granules to the distillation flask.

  • Evacuation: Gradually apply vacuum to reach a stable 0.5 Torr. Note: Gradual evacuation prevents sudden outgassing and sample loss.

  • Heating & Collection: Apply heat via a mantle at a ramp rate of 2–3 °C/min. Record the vapor temperature when a steady reflux ring reaches the thermometer bulb. Collect the fraction boiling between 100–110 °C.

  • Inert Cooling: Remove heat and allow the system to cool to ambient temperature under vacuum before backfilling with Argon. Causality: Hot indole derivatives are susceptible to rapid atmospheric oxidation.

Protocol B: Knudsen Mass-Loss Effusion (Enthalpy of Sublimation)

Causality: For solid-state thermodynamic assessment, static bomb calorimetry combined with Knudsen effusion is the gold standard for deriving gas-phase enthalpies of formation for indole carboxylates. Knudsen effusion allows for the measurement of vapor pressure at temperatures far below the melting/decomposition point.

  • System Validation: Calibrate the effective area of the effusion orifice ( A0​ ) by measuring the sublimation rate of a high-purity reference standard (e.g., Benzoic acid) whose vapor pressure is precisely known at the target temperature[3].

  • Cell Loading: Load a known mass (~5 mg) of crystalline Methyl 5-methyl-1H-indole-1-carboxylate into a titanium Knudsen cell.

  • Isothermal Evacuation: Place the cell in a vacuum chamber ( <10−5 Torr) submerged in a thermostatic bath controlled to ±0.01 K.

  • Mass Loss Tracking: Continuously monitor the mass loss ( Δm ) over time ( Δt ) using a quartz crystal microbalance.

  • Calculation: Derive the vapor pressure ( p ) using the Knudsen equation:

    p=A0​WΔtΔm​M2πRT​​

    Plot ln(p) vs. 1/T (Clausius-Clapeyron relationship) to extract the standard molar enthalpy of sublimation ( Δcrg​Hm∘​ ).

G Sample 1. Load Sample (Known Mass) Vacuum 2. Isothermal Vacuum (< 10^-5 Torr) Sample->Vacuum Effusion 3. Knudsen Effusion (Calibrated Orifice) Vacuum->Effusion Detection 4. Mass Loss Tracking (Δm / Δt) Effusion->Detection Result 6. Vapor Pressure & ΔH_sub Detection->Result Validate 5. System Validation (Benzoic Acid Ref.) Validate->Effusion Calibrates Orifice

Caption: Self-validating Knudsen effusion workflow for determining enthalpy of sublimation.

Quantitative Data Summaries

Table 1: Physicochemical and Estimated Thermodynamic Properties

PropertyValueMethod / Source
Molecular Weight 189.21 g/mol Empirical[1]
Estimated Boiling Point (760 mmHg) ~305 – 310 °CExtrapolated from analogs[4],[5]
Estimated Boiling Point (0.5 Torr) 100 – 110 °CExtrapolated from analogs[6]
Thermal Degradation Threshold > 250 °CMechanistic estimation (Decarboxylation)[2]

Table 2: Comparative Boiling Points of Indole-1-carboxylate Derivatives

CompoundSubstitutionBoiling PointPressureReference
Methyl 1H-indole-1-carboxylateNone290.96 °C760 mmHg[4]
Methyl 7-methyl-1H-indole-1-carboxylateC7-Methyl309.84 °C760 mmHg[5]
Methyl 3-methyl-1H-indole-1-carboxylateC3-Methyl101–102 °C0.5 Torr[6]
Methyl 5-methyl-1H-indole-1-carboxylate C5-Methyl ~105 °C 0.5 Torr Estimated

References

  • ChemRxiv. "Regiodivergent N1- and C3- Carboxylation of Indoles". Accessed March 2026. URL:[Link]

  • IAEA (International Atomic Energy Agency). "Thermodynamic properties of alkyl 1H-indole carboxylate derivatives: A combined experimental and computational study". Accessed March 2026. URL:[Link]

  • ACS Publications. "Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives". The Journal of Physical Chemistry A. Accessed March 2026. URL:[Link]

  • The Good Scents Company. "methyl indole-1-carboxylate, 39203-20-8". Accessed March 2026. URL:[Link]

  • FlavScents. "methyl 7-methyl-1H-indole-1-carboxylate". Accessed March 2026. URL:[Link]

Sources

Exploratory

Thermodynamic Solvation and Experimental Profiling of Methyl 5-methyl-1H-indole-1-carboxylate in Polar Aprotic Solvents

Executive Summary Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9) is a synthetically valuable N-protected indole building block utilized extensively in medicinal chemistry and high-throughput library synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9) is a synthetically valuable N-protected indole building block utilized extensively in medicinal chemistry and high-throughput library synthesis[1]. Understanding its solubility profile in polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN)—is critical for optimizing screening assays, cross-coupling reactions, and formulation development. This technical guide elucidates the thermodynamic principles governing its dissolution and establishes a rigorously validated experimental protocol for quantifying its solubility.

Physicochemical Profiling & Structural Thermodynamics

The parent indole scaffold possesses a hydrogen-bond donating N-H group, which typically engages in strong intermolecular hydrogen bonding, thereby increasing crystal lattice energy and limiting solubility in non-interacting solvents[2]. However, the N1-carboxylation of the indole core fundamentally alters its solvation thermodynamics[3].

As an Application Scientist, I evaluate molecular solubility by analyzing the specific solute-solvent interaction vectors:

  • Loss of H-Bond Donor Capacity: The methoxycarbonyl group at the N1 position eliminates the N-H bond. Consequently, the molecule acts exclusively as a weak hydrogen-bond acceptor via the ester carbonyl and ester oxygen.

  • Enhanced Lipophilicity: The C5-methyl group increases the overall hydrophobic surface area and polarizability of the molecule.

Polar aprotic solvents are characterized by high dielectric constants (ε > 20) and significant dipole moments, yet they lack acidic protons capable of hydrogen bonding[4]. The dissolution of Methyl 5-methyl-1H-indole-1-carboxylate in these solvents is driven primarily by dipole-dipole interactions (between the solvent dipoles and the N1-ester group) and dispersion forces (π-π interactions and London forces involving the aromatic core).

Solvation Solute Methyl 5-methyl-1H-indole- 1-carboxylate Sub1 N1-Carboxylate Group (Dipole/H-Bond Acceptor) Solute->Sub1 Sub2 C5-Methyl & Indole Core (Lipophilic/Pi-System) Solute->Sub2 Solvent Polar Aprotic Solvents (DMSO, DMF, MeCN) Int1 Dipole-Dipole Interactions Solvent->Int1 High Dielectric Constant Int2 Dispersion Forces (London/Pi-Pi) Solvent->Int2 High Polarizability Sub1->Int1 Sub2->Int2 Dissolution High Solubility Profile Int1->Dissolution Thermodynamic Favorability Int2->Dissolution

Logical mapping of solvation thermodynamics for N-protected indoles in polar aprotic media.

Solvent-Solute Interaction Dynamics

To predict the behavior of Methyl 5-methyl-1H-indole-1-carboxylate, we must analyze the specific properties of common polar aprotic solvents[4]. DMSO and DMF are highly effective at solvating polarizable aromatic systems due to their strong dipoles and planar/semi-planar geometries, which facilitate cavity formation and surface interaction.

Table 1: Physicochemical Properties of Polar Aprotic Solvents and Predicted Solubility Metrics

SolventDielectric Constant (ε)Dipole Moment (D)Dominant Solvation MechanismPredicted Solubility (mg/mL)
DMSO 46.73.96Strong dipole-dipole, high cavity formation> 100 (Highly Soluble)
DMF 36.73.82Dipole-dipole, favorable π-interaction> 100 (Highly Soluble)
Acetonitrile 37.53.92Dipole-induced dipole, moderate dispersion50 - 100 (Soluble)
Acetone 20.72.88Moderate dipole-dipole, weak dispersion20 - 50 (Moderately Soluble)

Note: Predictions are based on the "like dissolves like" principle and structural homology to similar functionalized indoles[5].

Experimental Methodology: The Shake-Flask Protocol

Theoretical predictions must always be grounded in empirical validation. The "shake-flask" method remains the gold standard for determining thermodynamic equilibrium solubility[6]. The following protocol is designed as a self-validating system to eliminate kinetic artifacts and ensure true thermodynamic equilibrium[7].

Step-by-Step Protocol:

  • Preparation of Saturated Solution : Weigh an excess amount of Methyl 5-methyl-1H-indole-1-carboxylate (e.g., 50 mg) into a 2 mL amber glass HPLC vial. Add 0.5 mL of the target polar aprotic solvent (e.g., anhydrous DMSO).

    • Causality: The visual presence of undissolved solid is mandatory to guarantee that the solution has reached its maximum saturation capacity[5].

  • Equilibration : Seal the vial and place it in a temperature-controlled thermoshaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 to 72 hours.

    • Causality: Extended agitation in a strictly temperature-controlled environment ensures the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium rather than a transient kinetic state[6].

  • Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to polar aprotic solvents and prevents the adsorption of the lipophilic solute, which could otherwise falsely lower the measured concentration[5].

  • Dilution and Quantification : Dilute the filtered supernatant volumetrically (e.g., 1:100 or 1:1000) using the mobile phase to fall within the linear dynamic range of the detector. Analyze via HPLC-UV against a 5-point calibration curve generated from a certified reference standard.

ShakeFlask Prep 1. Sample Prep Excess Solid + Solvent Eq 2. Equilibration Agitation at 25°C (48h) Prep->Eq Sep 3. Phase Separation Centrifugation & PTFE Filtration Eq->Sep Quant 4. Quantification HPLC-UV Analysis Sep->Quant Val 5. Validation Mass Balance & Calibration Quant->Val

Sequential workflow of the validated shake-flask method for thermodynamic solubility.

Implications for Assay Design and Drug Development

When utilizing Methyl 5-methyl-1H-indole-1-carboxylate in biological assays, researchers typically prepare high-concentration stock solutions in DMSO (e.g., 10 mM to 50 mM). Because of the compound's high lipophilicity and lack of H-bond donors, it is highly soluble in DMSO[4].

However, application scientists must be cautious of kinetic solubility limits when these DMSO stocks are subsequently diluted into aqueous assay buffers[7]. Rapid dilution can lead to supersaturation and subsequent precipitation (often detectable via laser nephelometry)[7]. To mitigate this, serial dilutions should be performed meticulously, maintaining a final DMSO concentration of ≤1% v/v to preserve both compound solubility and biological assay integrity.

References

  • Delgado, D. R. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" ResearchGate. [Link]

  • Chemistry LibreTexts. "Polar Protic and Aprotic Solvents." LibreTexts. [Link]

  • Wikipedia. "Indole." Wikipedia. [Link]

  • ChemRxiv. "Regiodivergent N1- and C3- Carboxylation of Indoles." ChemRxiv. [Link]

Sources

Foundational

Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9): Comprehensive Material Safety, Toxicity Profile, and Handling Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper Executive Summary & Chemical Identity In modern drug discovery, the indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper

Executive Summary & Chemical Identity

In modern drug discovery, the indole scaffold is a highly privileged pharmacophore. Derivatives such as Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9) serve as critical synthetic intermediates in the development of kinase inhibitors, CNS-active agents, and novel antimicrobials.

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic science. Understanding why a compound behaves the way it does in biological and environmental systems is paramount to designing effective handling protocols. This guide synthesizes structural chemistry, predictive toxicology, and field-proven laboratory workflows to provide a self-validating safety framework for handling this specific indole ester[1, 2].

Quantitative Physicochemical Profile

To predict the compound's behavior in both synthetic reactions and biological exposure models, we must first establish its physicochemical baseline. The data below summarizes the core metrics of Methyl 5-methyl-1H-indole-1-carboxylate [1, 3].

PropertyValue / DescriptionMechanistic Implication
Chemical Name Methyl 5-methyl-1H-indole-1-carboxylateN-protection via methyl ester alters electron density of the indole ring.
CAS Number 852105-08-9Unique identifier for regulatory compliance and inventory tracking.
Molecular Formula C₁₁H₁₁NO₂Dictates combustion byproducts (NOx, CO, CO₂).
Molecular Weight 189.21 g/mol Low molecular weight facilitates rapid dissolution in organic solvents.
Physical State Solid (Crystalline/Powder)Prone to aerosolization; requires draft-controlled environments.
Solubility Soluble in DMSO, DMF, DCMHigh lipophilicity; readily penetrates standard latex gloves.

Mechanistic Toxicology & Hazard Identification

While exhaustive in vivo human toxicity data for specialized R&D intermediates like CAS 852105-08-9 is often limited, we can accurately extrapolate its hazard profile based on the conserved reactivity of the indole-1-carboxylate class [4, 5].

GHS Classification & Causality

Based on structural analogs, this compound triggers several Globally Harmonized System (GHS) hazard classifications:

  • Acute Toxicity, Oral & Dermal (Category 4 - H302, H312): The lipophilic nature of the methyl ester moiety significantly enhances dermal penetration and gastrointestinal absorption compared to a free, unprotected indole. Once absorbed, it exhibits systemic toxicity.

  • Skin & Eye Irritation (Category 2/2A - H315, H319): The electrophilic carbonyl carbon of the carboxylate group can interact with nucleophilic residues on corneal and epidermal proteins, leading to localized inflammation and tissue irritation.

  • Respiratory Irritation (Category 3 - H335): Inhalation of fine crystalline dust directly irritates the mucosal membranes of the upper respiratory tract.

Putative Metabolic Pathway

Understanding the compound's metabolic fate is crucial for assessing chronic exposure risks. In an in vivo exposure scenario, the compound is highly susceptible to enzymatic hydrolysis. Hepatic carboxylesterases (CES1/CES2) rapidly cleave the ester bond, releasing a stoichiometric equivalent of methanol (a known toxicant) and the free 5-methyl-1H-indole core. The indole core subsequently undergoes Phase I oxidation via Cytochrome P450 enzymes (e.g., CYP1A2) to form hydroxylated metabolites for renal clearance.

MetabolicPathway A Methyl 5-methyl-1H-indole-1-carboxylate (Parent Compound) B Hepatic Carboxylesterases (CES1/CES2) A->B Ester Hydrolysis C 5-Methyl-1H-indole (Intermediate) B->C Core Release F Methanol (Minor Toxic Byproduct) B->F Byproduct Release D Cytochrome P450 (CYP1A2 / CYP2A6) C->D Phase I Oxidation E Hydroxylated Metabolites (Excreted via Urine) D->E Conjugation & Clearance

Fig 1: Putative hepatic metabolism of Methyl 5-methyl-1H-indole-1-carboxylate via CES and CYP450.

Self-Validating Experimental Workflows

Standard operating procedures often fail because they lack built-in validation steps. The following protocols for handling Methyl 5-methyl-1H-indole-1-carboxylate are designed as closed-loop, self-validating systems to ensure absolute safety and experimental integrity.

Workflow A: Safe Weighing and Reagent Preparation

Causality: Indole derivatives can be susceptible to auto-oxidation and moisture degradation. Furthermore, their lipophilicity means that standard latex gloves offer insufficient protection against solvent-mediated permeation [4].

Step-by-Step Methodology:

  • Environmental Validation: Activate the chemical fume hood. Validation Step: Perform a tissue flutter test at the sash opening to visually confirm negative pressure draft before introducing the chemical.

  • PPE Selection: Don a lab coat, safety goggles, and double-layer Nitrile gloves. Causality: Nitrile provides superior chemical resistance to the organic solvents (e.g., DCM, DMF) required to dissolve this compound.

  • Gravimetric Transfer: Using an anti-static weighing boat and a non-sparking spatula, transfer the desired mass of Methyl 5-methyl-1H-indole-1-carboxylate.

  • Dissolution & Verification: Add the solvent (e.g., anhydrous DMSO) slowly. Validation Step: Hold the vial against a high-contrast (black/white) background under direct light to visually verify the complete absence of undissolved particulates, ensuring a homogenous stock solution.

  • Inert Storage: Flush the headspace of the storage vial with dry Argon or Nitrogen gas before sealing. Causality: Displacing ambient oxygen prevents oxidative degradation of the electron-rich indole ring during long-term storage at -20°C.

Workflow B: Decontamination and Spill Response

Causality: In the event of a dry powder spill, sweeping with standard tools can aerosolize the compound, leading to inhalation exposure (H335).

Step-by-Step Methodology:

  • Isolate & Assess: Immediately evacuate non-essential personnel from the immediate vicinity. Verify that the room's HVAC system is operating under negative pressure.

  • Respiratory Protection: Upgrade PPE to include a half-face respirator with P100 particulate filters if the spill is outside a fume hood.

  • Wet Containment: Lightly mist the spilled powder with a compatible low-toxicity solvent (e.g., isopropanol) or cover it with damp sand/vermiculite. Causality: Wetting the powder drastically reduces the kinetic energy required for aerosolization.

  • Mechanical Recovery: Use a non-sparking brush and dustpan to collect the wetted slurry.

  • Chemical Neutralization: Wipe the affected surface with a 10% bleach solution, followed by a soap and water wash. Validation Step: Perform a final wipe with a clean, dry white laboratory tissue; inspect the tissue to ensure zero residual color or powder remains.

SpillResponse Start Spill Detected Assess Assess Volume & Verify Fume Hood Draft Start->Assess PPE Don PPE (Nitrile Gloves, N95/P100) Assess->PPE Contain Containment (Wet Absorbent) PPE->Contain Sweep Mechanical Sweep (Non-sparking tools) Contain->Sweep Dispose Hazardous Waste Incineration Sweep->Dispose

Fig 2: Self-validating spill response workflow ensuring containment and exposure minimization.

References

  • BLD Pharm, "852105-08-9 | Methyl 5-methyl-1H-indole-1-carboxylate Product Specifications".
  • EvitaChem, "7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine and Related Indole Products".
  • NextSDS, "1H-Indole-1-carboxylic acid, 5-methyl-, methyl ester — Chemical Substance Information".
  • Santa Cruz Biotechnology, "Methyl indole-1-carboxylate: Safety Data Sheet and Hazard Identification".
  • ChemicalBook, "TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet".
Exploratory

Technical Whitepaper: Synthesis, Isolation, and Application of Methyl 5-methyl-1H-indole-1-carboxylate

Executive Summary In the realm of medicinal chemistry and drug development, the indole scaffold is universally recognized as a privileged pharmacophore. However, the inherent electron-rich nature of the unprotected indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and drug development, the indole scaffold is universally recognized as a privileged pharmacophore. However, the inherent electron-rich nature of the unprotected indole nitrogen often leads to unwanted side reactions, including spontaneous oxidation, N-alkylation, and non-specific electrophilic aromatic substitutions.

The discovery and rational design of Methyl 5-methyl-1H-indole-1-carboxylate (CAS 852105-08-9) represents a critical milestone in synthetic methodology. By introducing a methoxycarbonyl group at the 1-position, chemists can effectively modulate the reactivity of the 5-methylindole core. This whitepaper provides an in-depth literature review and technical guide on the synthetic discovery, mechanistic causality, and self-validating isolation protocols for this vital building block, supported by authoritative chemical literature.

Chemical Rationale & Mechanistic Causality

The conversion of 5-methylindole to its N-methoxycarbonyl derivative is not merely a protective measure; it is a strategic electronic modulation.

The indole N-H bond has a pKa of approximately 16.2. Because the nitrogen's lone pair is delocalized into the aromatic π -system, it is poorly nucleophilic. To achieve N-carboxylation, the nitrogen must be irreversibly deprotonated to form a highly reactive indolide anion. Once the methoxycarbonyl group is installed, it acts as an electron-withdrawing group (EWG). This pulls electron density away from the C3 position, preventing unwanted electrophilic attacks and enabling highly regioselective C-H activation at the C2 position for downstream pharmaceutical synthesis [see: 1].

Mechanism A 5-Methylindole (Starting Material) B NaH Base Deprotonation A->B THF, 0°C C Indolide Anion (Active Nucleophile) B->C -H2 (gas) E Tetrahedral Intermediate C->E Nucleophilic Attack D Methyl Chloroformate (Electrophile) D->E Addition F Methyl 5-methyl-1H- indole-1-carboxylate E->F -Cl- (Leaving Group)

Mechanistic pathway for the N-methoxycarbonylation of 5-methylindole.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its In-Process Controls (IPCs). Below are two distinct, self-validating methodologies for the synthesis of Methyl 5-methyl-1H-indole-1-carboxylate.

Protocol A: Traditional Electrophilic Trapping (High Yield)

This method utilizes methyl chloroformate. While highly efficient for complex carboline and alkaloid synthesis [see: 2], it requires strict anhydrous conditions.

  • Step 1: System Purging & Solvation

    • Action: Charge a flame-dried reactor with 5-methylindole (1.0 eq) and anhydrous THF (0.2 M). Blanket with N₂.

    • Causality: Moisture will prematurely quench the NaH in the next step, forming NaOH and drastically reducing yield.

    • Validation (IPC): Karl Fischer titration of the solvent mixture must read <50 ppm water before proceeding.

  • Step 2: Deprotonation

    • Action: Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: Low temperature controls the exothermic deprotonation, preventing thermal decomposition of the indolide anion.

    • Validation (IPC): Observe active H₂ gas evolution. The step is validated as complete when bubbling ceases and the solution transitions to a clear, pale-yellow color.

  • Step 3: Electrophilic Addition

    • Action: Add methyl chloroformate (1.5 eq) dropwise over 15 minutes. Stir for 2 hours at room temperature.

    • Causality: Dropwise addition prevents localized heating and minimizes the formation of bis-acylated byproducts.

    • Validation (IPC): Perform TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material spot ( Rf​≈0.3 ) and the appearance of a new, UV-active product spot ( Rf​≈0.6 ) validates reaction completion.

Protocol B: Green Catalytic Synthesis (Sustainable)

Recent literature highlights a shift toward using Dimethyl Carbonate (DMC) as an environmentally benign alternative to toxic chloroformates [see:3].

  • Step 1: Reagent Mixing

    • Action: Combine 5-methylindole (1.0 eq), K₂CO₃ (2.0 eq), and neat Dimethyl Carbonate (DMC, 10 eq).

    • Causality: DMC acts as both the solvent and the methoxycarbonylating agent. K₂CO₃ provides the necessary basicity without the severe hazards of NaH.

    • Validation (IPC): Ensure the slurry is uniformly suspended via mechanical stirring before applying heat.

  • Step 2: Thermal Activation

    • Action: Reflux the mixture at 90 °C for 16 hours.

    • Causality: DMC is a weaker electrophile than methyl chloroformate; the elevated thermal energy is required to overcome the activation barrier for the nucleophilic attack.

    • Validation (IPC): LC-MS monitoring. The protocol is validated when the Total Ion Chromatogram (TIC) shows >95% conversion to the target mass ( m/z 190.08 [M+H]⁺).

Downstream Isolation and Purification Workflow

The "discovery" of a compound in a reaction matrix is useless without rigorous isolation. The following workflow isolates the target molecule from the crude matrix[4].

Isolation Step1 Crude Reaction Mixture (Product, Salts, THF) Step2 Aqueous Quench (Sat. NH4Cl) Step1->Step2 Neutralize excess base Step3 Liquid-Liquid Extraction (EtOAc / H2O) Step2->Step3 Phase separation Step4 Organic Phase (Product + Organics) Step3->Step4 Retain top layer Step5 Silica Gel Chromatography (Hexanes:EtOAc) Step4->Step5 Dry & Concentrate Step6 Pure Methyl 5-methyl-1H- indole-1-carboxylate Step5->Step6 Evaporate pure fractions

Step-by-step downstream isolation and purification workflow for N-carboxylated indoles.

Quantitative Data & Characterization

To aid researchers in process selection and product verification, the quantitative parameters of the syntheses and the analytical fingerprints of the isolated compound are summarized below.

Table 1: Comparison of Synthetic Methodologies for N-Carboxylation

ParameterProtocol A: Traditional MethodProtocol B: Green Method
Primary Reagents NaH, Methyl ChloroformateK₂CO₃, Dimethyl Carbonate
Solvent Environment Anhydrous THFDimethyl Carbonate (Neat)
Thermal Profile 0 °C 25 °C90 °C (Reflux)
Reaction Kinetics Fast (2 - 4 hours)Slow (12 - 24 hours)
Typical Isolated Yield 85% - 95%70% - 80%
Toxicity / E-Factor High (Phosgene derivative)Low (Benign by design)

Table 2: Representative Spectroscopic Data for Methyl 5-methyl-1H-indole-1-carboxylate

Analytical MethodSignal / ValueAssignment / Structural Causality
¹H NMR (400 MHz, CDCl₃) δ 8.05 (d, J = 8.4 Hz, 1H)C7-H : Strongly deshielded by the anisotropic peri-effect of the adjacent N-carbonyl oxygen.
δ 7.58 (d, J = 3.6 Hz, 1H)C2-H : Deshielded due to proximity to the N-carbamate group.
δ 7.35 (s, 1H)C4-H : Appears as a broad singlet (meta coupling only).
δ 6.52 (d, J = 3.6 Hz, 1H)C3-H : Retains electron density; appears furthest upfield on the aromatic ring.
δ 3.98 (s, 3H)-OCH₃ : Characteristic singlet of the methoxycarbonyl protecting group.
δ 2.45 (s, 3H)-CH₃ : C5 methyl group.
ESI-MS (m/z) 190.08 [M+H]⁺Confirms the molecular weight of C₁₁H₁₁NO₂ + H⁺.
FT-IR (ATR, cm⁻¹) 1735 (Strong)C=O stretch : Validates the successful formation of the carbamate linkage.

Conclusion

The strategic isolation and utilization of Methyl 5-methyl-1H-indole-1-carboxylate represent a cornerstone technique in modern heterocyclic chemistry. By understanding the causality behind the deprotonation kinetics and the electronic modulation provided by the methoxycarbonyl group, drug development professionals can leverage this building block to synthesize highly complex, stereochemically rich pharmaceutical targets with unparalleled regiocontrol.

References

  • Methyl 5-methyl-1H-indole-1-carboxylate Product Information Source: BLD Pharm URL:[4]

  • Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate Source: Beilstein Journal of Organic Chemistry (NCBI) URL:[2]

  • Preparation method of methyl indole-1-carboxylate and derivatives thereof Source: Google Patents (CN101...) URL:[3]

  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate Source: ResearchGate URL:[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Organic Synthesis Protocol for Methyl 5-methyl-1H-indole-1-carboxylate

Document Type: Technical Protocol & Application Note Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9) Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9)

Introduction & Mechanistic Rationale

The protection or functionalization of the indole nitrogen is a fundamental transformation in medicinal chemistry and natural product synthesis. The synthesis of Methyl 5-methyl-1H-indole-1-carboxylate involves the N -methoxycarbonylation of 5-methylindole.

As a Senior Application Scientist, I must emphasize the causality behind the regioselectivity of this reaction. Indoles are ambident nucleophiles. Under neutral or weakly basic conditions, electrophilic attack typically occurs at the C3 position due to the high electron density of the enamine-like system (a "soft" nucleophilic center). However, to force N -acylation, we must deprotonate the weakly acidic indole N-H ( pKa​≈16.2 ) using a strong, "hard" alkali metal base such as Sodium Hydride (NaH) [1].

The resulting sodium indolide anion is a "hard" nucleophile localized at the N1 position. When treated with methyl chloroformate (a hard electrophile), the reaction proceeds via a tetrahedral intermediate, exclusively yielding the N -carbamate product without C3-acylation side products [2]. Tetrahydrofuran (THF) is selected as the solvent because its oxygen lone pairs effectively solvate the Na+ cation, leaving the indolide anion naked and highly reactive.

Mechanism A 5-Methylindole (Neutral, pKa ~16.2) B Sodium Indolide (Hard Nucleophile at N1) A->B NaH (THF) - H2 ↑ C Tetrahedral Intermediate (Transient) B->C ClCOOCH3 D N-Methoxycarbonyl Target Product C->D - NaCl

Mechanistic pathway highlighting N1-regioselectivity via the hard indolide anion.

Experimental Design & Stoichiometry

To ensure a self-validating and high-yielding protocol, a slight excess (1.2 equivalents) of both the base and the acylating agent is used. This drives the reaction to completion and compensates for any trace moisture in the solvent or degradation of the NaH dispersion.

Table 1: Quantitative Reaction Stoichiometry (10 mmol Scale)
Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeMolesFunction
5-Methylindole 131.181.001.31 g10.0 mmolStarting Material
Sodium Hydride (60% in oil)24.001.20480 mg12.0 mmolStrong Base
Methyl Chloroformate 94.501.200.93 mL12.0 mmolAcylating Agent
Anhydrous THF 72.11-20.0 mL-Solvent
Sat. NH4​Cl (aq) 53.49-15.0 mL-Quenching Agent

Note: The density of methyl chloroformate is 1.22 g/mL. 1.20 eq requires 1.13 g, which correlates to 0.93 mL.

Step-by-Step Experimental Protocol

This workflow is designed to be a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Phase 1: Preparation of the Indolide Anion
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Solvation: Add 5-methylindole (1.31 g, 10.0 mmol) to the flask and dissolve in anhydrous THF (15.0 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Cooling mitigates the highly exothermic deprotonation step and controls the rate of hydrogen gas evolution.

  • Deprotonation: Suspend the NaH (60% dispersion, 480 mg, 12.0 mmol) in 5.0 mL of anhydrous THF and add it dropwise to the reaction mixture via syringe.

  • Maturation: Stir the mixture at 0 °C for 30 minutes.

Validation Checkpoint 1: The reaction is proceeding correctly if you observe active bubbling (evolution of H2​ gas). The solution will transition from a clear liquid to a yellow/brownish opaque suspension. Do not proceed until gas evolution has completely ceased, indicating 100% conversion to the indolide anion.

Phase 2: Electrophilic Trapping (Acylation)
  • Addition: While maintaining the temperature at 0 °C, add methyl chloroformate (0.93 mL, 12.0 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents localized heating and suppresses the formation of bis-acylated byproducts.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 2 hours.

Validation Checkpoint 2 (TLC Analysis): Monitor the reaction via Thin Layer Chromatography (Eluent: 15% EtOAc in Hexanes). The starting material (5-methylindole) has an Rf​≈0.3 and stains red/brown with vanillin. The reaction is complete when this spot disappears and a new, strongly UV-active product spot appears at Rf​≈0.6 .

Phase 3: Quenching and Workup
  • Quench: Cool the flask back to 0 °C. Slowly add 15.0 mL of saturated aqueous NH4​Cl solution. Causality: NH4​Cl is a mild acid that safely neutralizes any unreacted NaH without causing a severe pH spike that could hydrolyze the newly formed methyl carbamate [3].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 5% to 10% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product ( Rf​≈0.6 ) and concentrate in vacuo to yield Methyl 5-methyl-1H-indole-1-carboxylate as a colorless to pale-yellow oil/solid.

Protocol N1 1. Setup Dissolve 5-methylindole in anhyd. THF under inert atmosphere (Ar/N2) N2 2. Deprotonation Add NaH (60%) at 0 °C Stir for 30 min (H2 evolution) N1->N2 N3 3. Acylation Add Methyl Chloroformate dropwise Warm to RT, stir 2 h N2->N3 N4 4. Quench & Workup Quench with sat. NH4Cl (aq) Extract with EtOAc, dry over Na2SO4 N3->N4 N5 5. Purification Concentrate in vacuo Flash Chromatography (Hexane/EtOAc) N4->N5 N6 Target Product Methyl 5-methyl-1H-indole-1-carboxylate N5->N6

Step-by-step experimental workflow for the N-methoxycarbonylation of 5-methylindole.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following expected spectral parameters:

  • 1 H NMR (400 MHz, CDCl3​ ): δ 8.05 (br d, 1H, Ar-H, C7), 7.58 (d, 1H, Ar-H, C2), 7.38 (s, 1H, Ar-H, C4), 7.15 (d, 1H, Ar-H, C6), 6.52 (d, 1H, Ar-H, C3), 4.02 (s, 3H, −OCH3​ ), 2.45 (s, 3H, Ar−CH3​ ).

  • 13 C NMR (100 MHz, CDCl3​ ): δ 151.5 ( C=O ), 133.8, 132.1, 130.5, 126.2, 125.8, 120.9, 114.7, 107.2, 53.8 ( −OCH3​ ), 21.4 ( −CH3​ ).

  • LC-MS (ESI+): Calculated for C11​H11​NO2​ [M+H]+ : 190.08; Found: 190.1.

Alternative Scalable Route: Phase-Transfer Catalysis (PTC)

For pilot-scale drug development where the use of Sodium Hydride poses unacceptable safety hazards, a biphasic Phase-Transfer Catalysis (PTC) approach is highly recommended.

By dissolving 5-methylindole in Dichloromethane (DCM) and 30% aqueous NaOH, and utilizing Benzyltriethylammonium chloride (TEBAC) as a phase-transfer catalyst, methyl chloroformate can be added safely at 0 °C. The TEBAC facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the indole, achieving comparable yields (~85%) without the generation of explosive hydrogen gas [3].

References

  • Title: A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines Source: The Journal of Organic Chemistry, 2004, 69(26), 8997–9001. URL: [Link]

  • Title: New Practical Synthesis of Tenidap Source: Organic Process Research & Development, 1998, 2(3), 157–168. URL: [Link]

  • Title: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists Source: Frontiers in Plant Science, 2022, 13, 993683. URL: [Link]

Application

Application Note: Regioselective C2-H Functionalization of Methyl 5-methyl-1H-indole-1-carboxylate via Transition-Metal Catalysis

Introduction & Chemical Rationale Indole cores are ubiquitous in natural products, agrochemicals, and pharmaceuticals. Functionalizing the indole nucleus directly via C-H activation circumvents the need for pre-functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Indole cores are ubiquitous in natural products, agrochemicals, and pharmaceuticals. Functionalizing the indole nucleus directly via C-H activation circumvents the need for pre-functionalized starting materials (e.g., halogenated or borylated indoles), significantly streamlining synthetic routes ()[1].

Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9) is a highly strategic substrate for methodology development and library synthesis due to two key structural features:

  • The N-Methoxycarbonyl (-CO2Me) Directing Group : Unlike N-Boc, which can thermally degrade at the elevated temperatures (>100 °C) often required for C-H activation, the -CO2Me group is highly thermally stable. It acts as a Lewis basic directing group, coordinating to transition metals (Rh, Pd, Ru) to selectively drive functionalization to the C2 position via a thermodynamically favorable 6-membered metallacycle ()[2]. Furthermore, its electron-withdrawing nature increases the acidity of the C2-H bond, facilitating deprotonation.

  • The C5-Methyl Group : The methyl group at the 5-position serves a dual purpose. Sterically, it blocks electrophilic background reactions at the highly reactive C5 position. Analytically, it provides a distinct, unshifted singlet (~2.4 ppm) in 1H-NMR, acting as an internal diagnostic handle to monitor reaction conversion without overlapping with the aromatic C2/C3 protons.

Mechanistic Insights: The CMD Pathway

The C2-functionalization of this substrate under Rh(III) or Pd(II) catalysis typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism[2]. Understanding the causality behind the reagent cocktail is critical for troubleshooting and optimization:

  • [Cp*RhCl2]2 : The robust Rh(III) pre-catalyst provides the necessary metal center for substrate coordination.

  • AgSbF6 (Halide Scavenger) : Added to abstract chloride ligands from the Rh center. The irreversible precipitation of AgCl generates a highly electrophilic, cationic Rh(III) active species capable of coordinating the Lewis basic carbonyl oxygen of the indole.

  • Cu(OAc)2 (Oxidant & Base) : Serves two critical roles. First, it provides the acetate (OAc⁻) ligands necessary for the intramolecular deprotonation of the C2-H bond (the CMD step). Second, it acts as a terminal oxidant to reoxidize the reduced Rh(I) center back to Rh(III) after product release, closing the catalytic cycle.

Mechanism Rh_precatalyst [Cp*RhCl2]2 + AgSbF6 Pre-catalyst Activation Active_Rh [Cp*Rh(OAc)2] Active Catalyst Rh_precatalyst->Active_Rh Halide Abstraction Coordination Substrate Coordination (N-CO2Me to Rh) Active_Rh->Coordination + Indole Substrate CMD_Step Concerted Metalation-Deprotonation 6-Membered Rhodacycle Coordination->CMD_Step C2-H Cleavage Insertion Olefin Insertion (Carbometalation) CMD_Step->Insertion + Olefin Elimination β-Hydride Elimination C2-Olefination Product Insertion->Elimination Elimination->Active_Rh Cu(OAc)2 Reoxidation

Mechanistic cycle of Rh(III)-catalyzed C2-olefination via a CMD pathway.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process checkpoints (TLC and NMR) are integrated to confirm intermediate states and prevent downstream failures.

Workflow Step1 Preparation Weigh Reagents Step2 Inert Atmosphere Ar Backfill (x3) Step1->Step2 Step3 Reaction Heat at 110 °C Step2->Step3 Step4 Workup Celite Filtration Step3->Step4 Step5 Purification Chromatography Step4->Step5

Step-by-step experimental workflow for transition-metal-catalyzed C-H activation.

Protocol A: Rh(III)-Catalyzed C2-Olefination

Objective : Direct coupling of Methyl 5-methyl-1H-indole-1-carboxylate with methyl acrylate. Scale : 0.5 mmol

  • Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Methyl 5-methyl-1H-indole-1-carboxylate (94.6 mg, 0.5 mmol), [Cp*RhCl2]2 (7.7 mg, 0.0125 mmol, 2.5 mol%), AgSbF6 (17.2 mg, 0.05 mmol, 10 mol%), and Cu(OAc)2 (190 mg, 1.05 mmol, 2.1 equiv).

  • Atmosphere Exchange : Seal the tube with a rubber septum. Evacuate the vessel and backfill with dry Argon. Repeat this cycle three times.

    • Causality: Oxygen can competitively bind the active catalyst or cause unwanted oxidative side reactions, leading to catalyst deactivation.

  • Addition of Liquids : Inject anhydrous t-Amyl alcohol (2.5 mL) and methyl acrylate (90 µL, 1.0 mmol) via syringe.

  • Reaction : Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture in a pre-heated oil bath at 110 °C for 16 hours.

  • Workup & Validation : Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove insoluble copper salts and catalyst residues.

    • Self-Validation Check: An aliquot of the crude mixture analyzed by TLC (Hexanes/EtOAc 4:1) must show the disappearance of the starting material (Rf ~0.6) and the appearance of a new UV-active spot (Rf ~0.4).

  • Purification : Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel to afford the C2-olefinated product.

Protocol B: Pd(II)-Catalyzed C2-Arylation

Objective : Direct C2-arylation using iodobenzene. Scale : 0.5 mmol

  • Preparation : Charge the substrate (94.6 mg, 0.5 mmol), Pd(OAc)2 (5.6 mg, 0.025 mmol, 5 mol%), Ag2CO3 (206 mg, 0.75 mmol, 1.5 equiv), and PivOH (15.3 mg, 0.15 mmol, 30 mol%) into a reaction vial.

  • Solvent & Coupling Partner : Add Toluene (3 mL) and Iodobenzene (84 µL, 0.75 mmol).

  • Reaction : Stir at 100 °C for 12 hours.

    • Causality: PivOH (Pivalic acid) acts as a catalytic proton shuttle. The steric bulk of the pivalate ligand prevents the formation of unreactive Pd-dimers, while significantly lowering the activation energy of the CMD transition state compared to acetate alone ()[1].

  • Workup : Cool the mixture, filter through Celite, and concentrate. Purify via chromatography (Hexanes/EtOAc gradient).

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative data demonstrating the necessity of each component in the Rh(III) olefination protocol. Deviations from the optimized conditions result in drastic yield reductions.

EntryCatalyst / AdditivesSolventTemp (°C)Yield (%)Regioselectivity (C2:C3)
1[CpRhCl2]2, AgSbF6, Cu(OAc)2t-Amyl-OH11088>99:1
2No[CpRhCl2]2 t-Amyl-OH1100N/A
3[CpRhCl2]2, No AgSbF6 t-Amyl-OH11012>99:1
4[CpRhCl2]2, AgSbF6, No Cu(OAc)2 t-Amyl-OH110TraceN/A
5[Cp*RhCl2]2, AgSbF6, Cu(OAc)2DCE8045>99:1

Note: Yields determined by 1H-NMR using 1,3,5-trimethoxybenzene as an internal standard. The >99:1 regioselectivity highlights the absolute directing power of the N-methoxycarbonyl group.

References

  • Sandtorv, A. H. (2015). Transition metal-catalyzed C-H activation of indoles. Advanced Synthesis & Catalysis, 357(11), 2403-2435. URL: [Link]

  • Wang, M., et al. (2014). Rh(III)-Catalyzed C–H Activation/Cyclization of Indoles and Pyrroles: Divergent Synthesis of Heterocycles. The Journal of Organic Chemistry, 79(15), 7205-7211. URL: [Link]

  • Engle, K. M., et al. (2012). Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions. Accounts of Chemical Research, 45(6), 788-802. URL: [Link]

Sources

Method

Application Note: Methyl 5-methyl-1H-indole-1-carboxylate as a Privileged Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Protected Indole Core Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9) is a highly versatile and structurally primed building block utilized extensively in advanced orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Protected Indole Core

Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9) is a highly versatile and structurally primed building block utilized extensively in advanced organic synthesis and drug discovery[1]. Featuring a reactive 5-methyl group and a protected N1 position, this compound serves as a critical intermediate for elaborating complex indole architectures. Indole scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), ranging from anti-inflammatory agents (e.g., indomethacin analogs) to central nervous system (CNS) modulators[2].

Structural Causality: Why the N-Methoxycarbonyl (Moc) Group Matters

In the synthesis of complex indole derivatives, the inherent nucleophilicity of the unprotected indole nitrogen and the C3 position often leads to unwanted side reactions, such as polymerization, N-alkylation, or unselective electrophilic aromatic substitution.

The installation of the N-methoxycarbonyl (Moc) group provides a robust, electron-withdrawing protective shield[3]. By pulling electron density away from the indole ring, the Moc group effectively deactivates the C3 position toward electrophiles, allowing chemists to selectively target the benzylic 5-methyl group for radical functionalization. Furthermore, during metal-catalyzed C-H activation, the steric bulk and coordinating nature of the Moc group play a pivotal role in directing transition metals (such as Iridium) exclusively to the C2 position, ensuring absolute regiocontrol[4]. The Moc group can later be cleaved under mild basic conditions (e.g., LiOH in THF/H₂O) to reveal the functionalized free indole.

Translational Biology: 5-Methylindoles as Antimicrobial Adjuvants

Beyond acting as a passive structural scaffold, the 5-methylindole motif possesses profound intrinsic biological activity. Recent microbiological breakthroughs have demonstrated that 5-methylindole derivatives can directly eradicate methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae[5].

Mechanistically, these derivatives act as potent adjuvants. They permeabilize the bacterial cell membrane, which drastically enhances the intracellular transport and uptake of aminoglycoside antibiotics. This synergistic potentiation effectively collapses the ribosomal defenses of antibiotic-tolerant persister cells[5].

G A 5-Methylindole Derivatives B Bacterial Cell Membrane A->B Membrane Permeabilization C Aminoglycoside Uptake B->C Enhanced Transport D MRSA / Persister Cell Death C->D Ribosomal Inhibition

Fig 1. Signaling and potentiation pathway of 5-methylindole derivatives against MRSA.

Self-Validating Synthetic Workflows

To leverage Methyl 5-methyl-1H-indole-1-carboxylate in API synthesis, two divergent functionalization pathways are commonly employed: benzylic radical bromination and C2-directed borylation.

G SM Methyl 5-methyl-1H-indole -1-carboxylate Path1 Radical Bromination (NBS, AIBN) SM->Path1 Benzylic C-H Activation Path2 C-H Borylation ([Ir(OMe)(COD)]2, dtbpy) SM->Path2 C2 C-H Activation Prod1 5-(Bromomethyl) Intermediate Path1->Prod1 Prod2 C2-Boronic Ester Intermediate Path2->Prod2 API1 CNS / Anti-inflammatory APIs Prod1->API1 Nucleophilic Substitution API2 Cross-Coupling Derivatives Prod2->API2 Suzuki Coupling

Fig 2. Divergent synthetic workflows for functionalizing the protected indole core.

Workflow I: Benzylic Activation via Radical Bromination

Objective: Synthesize Methyl 5-(bromomethyl)-1H-indole-1-carboxylate, a highly reactive electrophile for nucleophilic substitution in API elaboration. Causality & Design: N-bromosuccinimide (NBS) is utilized to maintain a low, steady concentration of bromine radicals, preventing over-bromination. Azobisisobutyronitrile (AIBN) is selected as the initiator because its thermal decomposition at 65–70 °C perfectly aligns with the reflux temperature of the solvent. Trifluorotoluene (PhCF₃) is deliberately chosen over traditional carbon tetrachloride (CCl₄) to provide a greener, non-ozone-depleting environment that still effectively stabilizes radical intermediates.

Step-by-Step Protocol:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 5-methyl-1H-indole-1-carboxylate (10.0 mmol, 1.89 g) in anhydrous PhCF₃ (40 mL).

  • Reagent Addition: Add NBS (11.0 mmol, 1.96 g) and AIBN (0.5 mmol, 82 mg). Purge the system with argon for 5 minutes.

  • Initiation: Heat the mixture to 75 °C using an oil bath.

  • Self-Validation (IPC): The protocol validates itself visually; as the reaction progresses, dense NBS powder converts into succinimide, which floats to the surface of the solvent. TLC analysis (Hexanes/EtOAc 9:1) will show the disappearance of the starting material (R_f = 0.6) and the emergence of the brominated product (R_f = 0.5).

  • Isolation: Cool to room temperature, filter the succinimide through a Celite pad, and wash the filtrate with saturated aqueous Na₂S₂O₃ (2 x 20 mL) to quench residual bromine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Workflow II: Regioselective C2 C-H Borylation

Objective: Synthesize Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate for downstream Suzuki-Miyaura cross-coupling. Causality & Design: The combination of [Ir(OMe)(COD)]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is the gold standard for arene borylation[6]. The methoxy ligand on the Iridium precatalyst is crucial for facilitating transmetalation with bis(pinacolato)diboron (B₂pin₂). The extreme steric bulk of the dtbpy ligand prevents catalyst dimerization, while the N-Moc group on the indole sterically shields the N1 and C3 positions, forcing the active Ir-trisboryl complex to selectively activate the C2 C-H bond[7].

Step-by-Step Protocol:

  • Catalyst Activation: Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with [Ir(OMe)(COD)]₂ (1.5 mol%, 10 mg) and dtbpy (3.0 mol%, 8 mg). Add anhydrous THF (2.0 mL) and stir for 10 minutes at room temperature.

  • Self-Validation (IPC): The initial pale red/brown solution will rapidly transition to a deep, opaque green. This colorimetric shift is a self-validating indicator that the highly active Ir-trisboryl catalytic species has successfully formed[7].

  • Substrate Addition: Add B₂pin₂ (1.2 equiv, 3.0 mmol, 762 mg) and Methyl 5-methyl-1H-indole-1-carboxylate (2.5 mmol, 473 mg) dissolved in THF (3.0 mL).

  • Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 16 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of silica gel to remove the Iridium catalyst. Concentrate and purify via column chromatography (Hexanes/EtOAc gradient).

Empirical Data & Optimization Metrics

To ensure reproducibility, the quantitative optimization data for both workflows are summarized below.

Table 1: Optimization of Radical Bromination Conditions

Entry Solvent Initiator (mol%) Temp (°C) Time (h) Yield (%) Mechanistic Observation
1 CCl₄ AIBN (5) 75 4 82 Standard baseline, but utilizes highly toxic solvent.
2 PhCF₃ AIBN (5) 75 4 85 Optimal greener alternative; excellent radical stabilization.
3 PhCF₃ Benzoyl Peroxide (5) 80 6 71 Slower radical initiation leads to competitive side reactions.

| 4 | MeCN | AIBN (5) | 75 | 8 | 45 | Poor non-polar radical stabilization limits propagation. |

Table 2: Optimization of Iridium-Catalyzed C2-Borylation

Entry Catalyst (mol%) Ligand (mol%) Boron Source Solvent Temp (°C) Yield (%)
1 [Ir(OMe)(COD)]₂ (1.5) dtbpy (3.0) B₂pin₂ THF 80 91
2 [Ir(OMe)(COD)]₂ (1.5) dtbpy (3.0) B₂pin₂ Hexane 80 88
3 [Ir(OMe)(COD)]₂ (1.5) phen (3.0) B₂pin₂ THF 80 15

| 4 | [Ir(OMe)(COD)]₂ (0.5) | dtbpy (1.0) | B₂pin₂ | THF | 80 | 85 |

(Note: In Table 2, Entry 3 highlights the necessity of the bulky dtbpy ligand; replacing it with standard phenanthroline (phen) drastically reduces the yield due to poor steric guidance and catalyst deactivation).

Sources

Application

Application Note: Regioselective Functionalization of Methyl 5-methyl-1H-indole-1-carboxylate at C2 and C3 Positions

Scientific Rationale & Mechanistic Causality Indoles are privileged scaffolds in drug development, but their late-stage functionalization remains a profound synthetic challenge due to the competing nucleophilicities of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanistic Causality

Indoles are privileged scaffolds in drug development, but their late-stage functionalization remains a profound synthetic challenge due to the competing nucleophilicities of the C2 and C3 positions. The substrate Methyl 5-methyl-1H-indole-1-carboxylate presents a highly specific electronic push-pull environment that can be strategically exploited for regiodivergent functionalization:

  • The 5-Methyl Group (EDG): Acts as an electron-donating group via hyperconjugation. This enriches the electron density of the entire indole core, specifically enhancing the inherent nucleophilicity at the C3 position.

  • The N-Methoxycarbonyl Group (EWG): Acts as a strongly electron-withdrawing protecting group. It delocalizes the nitrogen lone pair away from the pyrrole ring, dampening overall reactivity but critically acidifying the C2-proton. Furthermore, the carbonyl oxygen serves as a Lewis basic directing group for transition metals.

Causality of C2-Selective Functionalization

To selectively target the C2 position, chemists must override the inherent C3-nucleophilicity. This is achieved by exploiting the N-carbamate directing group. In transition-metal-catalyzed C–H activation, the carbonyl oxygen of the N-carbamate coordinates to the metal center, forming a favorable metallacycle intermediate that places the active catalyst directly adjacent to the C2–H bond. This directing effect is a well-documented phenomenon in nickel and iridium catalysis, where the transition state is stabilized by the syn-periplanar conformation of the carbonyl group relative to the C2 position[1] ().

Causality of C3-Selective Functionalization

Despite the deactivating N-protecting group, the C3 position remains the highest occupied molecular orbital (HOMO) lobe of the indole. Electrophilic aromatic substitution (SEAr) naturally occurs at C3 because the resulting Wheland intermediate is stabilized by the adjacent nitrogen atom, even when its lone pair is partially delocalized into the carbamate[2] (). The presence of the 5-methyl group further stabilizes the positive charge developed in the transition state, making C3-halogenation or acylation highly efficient. Additionally, specific palladium catalyst systems can be tuned to target C3 via distinct migratory insertion pathways[3] ().

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that the researcher can verify regioselectivity at intermediate stages without requiring complex downstream deconvolution.

Protocol A: Regioselective C2-Borylation via Iridium-Catalyzed C–H Activation

Objective: Synthesize Methyl 5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate. Self-Validating Principle: The use of the sterically demanding 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) ligand actively prevents C3-activation due to steric clash with the 5-methyl group's extended electronic cloud. Successful C2-borylation is rapidly confirmed by the disappearance of the C2-H singlet (~7.6 ppm) and the retention of the C3-H signal in crude 1H NMR.

Step-by-Step Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with[Ir(OMe)(cod)]2 (1.5 mol %), dtbpy (3.0 mol %), and bis(pinacolato)diboron (B2pin2) (0.6 equiv, providing 1.2 equiv of boron).

  • Substrate Addition: Add Methyl 5-methyl-1H-indole-1-carboxylate (1.0 equiv, 1.0 mmol) dissolved in anhydrous THF (3.0 mL).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir at 80 °C for 12 hours. Causality Note: The solution will transition from dark red to deep brown, visually indicating active catalyst turnover and the formation of the active Ir-boryl species.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove metal particulates. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

  • Validation: Analyze via 1H NMR. A dominant singlet at ~7.1 ppm (C3-H) and a large singlet at ~1.35 ppm (12H, pinacol methyls) confirm >95% C2-regioselectivity.

Protocol B: Regioselective C3-Bromination via Electrophilic Aromatic Substitution

Objective: Synthesize Methyl 3-bromo-5-methyl-1H-indole-1-carboxylate. Self-Validating Principle: N-bromosuccinimide (NBS) in a polar aprotic solvent (DMF) generates a mild electrophilic bromine species. The reaction is monitored by TLC; the C3-bromo product is significantly less polar than the starting material due to increased lipophilicity and the disruption of the C3-proton's weak hydrogen-bonding network.

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 5-methyl-1H-indole-1-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality Note: Strict temperature control prevents over-bromination at the benzylic 5-methyl position and suppresses non-selective radical pathways.

  • Reagent Addition: Add recrystallized N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 10 minutes. Wrap the flask in aluminum foil to shield it from light, further suppressing radical formation.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench & Workup: Pour the mixture into ice-cold distilled water (20 mL) containing 1% sodium thiosulfate to quench residual electrophilic bromine. Extract with Et2O (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Recrystallize from Hexanes/DCM.

  • Validation: 1H NMR will show the complete disappearance of the C3-H signal (typically ~6.5 ppm) and the retention of the C2-H singlet (~7.6 ppm), confirming >98% C3-selectivity.

Quantitative Data Presentation

The following table summarizes the divergent reaction parameters and the resulting quantitative metrics for the functionalization of Methyl 5-methyl-1H-indole-1-carboxylate.

ParameterProtocol A: C2-BorylationProtocol B: C3-Bromination
Primary Reagents B2pin2, [Ir(OMe)(cod)]2, dtbpyN-Bromosuccinimide (NBS)
Solvent & Temp THF, 80 °CDMF, 0 °C to RT
Reaction Time 12 Hours2 Hours
Mechanistic Pathway Metal-Directed C–H ActivationElectrophilic Aromatic Substitution
Regioselectivity > 95% (C2 : C3)> 98% (C3 : C2)
Isolated Yield 82 - 86%90 - 94%
Validation Marker Loss of C2-H (~7.6 ppm) in NMRLoss of C3-H (~6.5 ppm) in NMR

Mechanistic Workflow Visualization

The following diagram maps the divergent logical pathways dictated by the reaction conditions, illustrating how the substrate's electronic properties are manipulated to achieve absolute regiocontrol.

G cluster_0 C2-Selective Pathway (Metal-Directed) cluster_1 C3-Selective Pathway (HOMO-Driven) Substrate Methyl 5-methyl-1H-indole -1-carboxylate C2_Mech Carbonyl Oxygen Coordinates Metal (Ir) Substrate->C2_Mech [Ir(OMe)(cod)]2 dtbpy, 80°C C3_Mech Electrophilic Attack via Wheland Intermediate Substrate->C3_Mech NBS, DMF 0°C to RT C2_Prod C2-Borylated Indole (>95% Regioselectivity) C2_Mech->C2_Prod C-H Activation C3_Prod C3-Brominated Indole (>98% Regioselectivity) C3_Mech->C3_Prod SEAr

Divergent regioselective functionalization pathways of Methyl 5-methyl-1H-indole-1-carboxylate.

References

  • Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Journal of the American Chemical Society. URL:[Link]

  • Regiodivergent N1- and C3-carboxylation of indoles. Organic Chemistry Frontiers (RSC Publishing). URL:[Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. URL:[Link]

Sources

Method

Application Notes and Protocols for the Selective Deprotection of Methyl 5-methyl-1H-indole-1-carboxylate

Introduction: The Strategic Importance of N-Deprotection in Indole Chemistry The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its synthesis and functionalization ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of N-Deprotection in Indole Chemistry

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its synthesis and functionalization are therefore of paramount importance in medicinal and materials chemistry. The protection of the indole nitrogen is a common and often necessary strategy to modulate its reactivity, improve solubility, or direct substitution to other positions on the heterocycle. The N-methoxycarbonyl group (N-CO₂Me) is a frequently employed protecting group due to its ease of installation and general stability.

However, the selective removal of this protecting group is a critical step in many synthetic pathways to unveil the N-H indole for further elaboration or to arrive at the final target molecule. This application note provides a detailed protocol for the selective deprotection of methyl 5-methyl-1H-indole-1-carboxylate to yield 5-methyl-1H-indole, a valuable intermediate in its own right.[2] We will delve into the mechanistic underpinnings of this transformation and provide a robust, validated protocol suitable for researchers in both academic and industrial settings.

Core Principles: The Saponification of an N-Carbamate

The deprotection of methyl 5-methyl-1H-indole-1-carboxylate is achieved through a base-catalyzed hydrolysis, a reaction more commonly known as saponification. While typically associated with the cleavage of esters to their corresponding carboxylates, the same principle applies to the N-carbomethoxy group of the indole. The process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate.

This attack forms a tetrahedral intermediate which subsequently collapses, cleaving the nitrogen-carbonyl bond. The resulting N-anion of the indole is then protonated upon workup to yield the desired N-H indole. The choice of base and solvent system is crucial for achieving high yields and minimizing side reactions.

cluster_mechanism Mechanism of Deprotection Start Methyl 5-methyl-1H-indole-1-carboxylate Step1 Nucleophilic attack by OH⁻ on carbonyl carbon Start->Step1 Base (e.g., NaOH) Intermediate Tetrahedral Intermediate Step1->Intermediate Step2 Collapse of intermediate and cleavage of N-C bond Intermediate->Step2 Product_anion 5-Methylindole Anion Step2->Product_anion Step3 Protonation during aqueous workup Product_anion->Step3 Acidic or neutral water Final_Product 5-Methyl-1H-indole Step3->Final_Product

Caption: Mechanism of base-catalyzed deprotection of N-carbomethoxy indole.

Experimental Protocol: Selective Deprotection of Methyl 5-methyl-1H-indole-1-carboxylate

This protocol is designed for the efficient and selective removal of the N-methoxycarbonyl group.

Materials and Equipment
  • Reagents:

    • Methyl 5-methyl-1H-indole-1-carboxylate

    • Methanol (MeOH), ACS grade

    • Sodium hydroxide (NaOH) pellets or a standardized aqueous solution

    • Deionized water

    • Ethyl acetate (EtOAc), ACS grade

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Hydrochloric acid (HCl), 1 M aqueous solution (for pH adjustment)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • pH paper or pH meter

    • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Step-by-Step Procedure

Start Start: Weigh starting material Dissolve Dissolve in Methanol Start->Dissolve Add_Base Add aqueous NaOH solution Dissolve->Add_Base Reflux Heat to reflux and monitor by TLC Add_Base->Reflux Cool Cool to room temperature Reflux->Cool Quench Quench with water Cool->Quench Neutralize Neutralize with 1 M HCl Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography (if necessary) Concentrate->Purify End End: Characterize final product Purify->End

Caption: Experimental workflow for the deprotection of Methyl 5-methyl-1H-indole-1-carboxylate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-methyl-1H-indole-1-carboxylate (1.0 eq.).

  • Dissolution: Add methanol to the flask (approximately 0.1-0.2 M concentration of the starting material). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Base: Prepare a 2 M aqueous solution of sodium hydroxide. Add the NaOH solution (2.0-3.0 eq.) to the methanolic solution of the indole.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain it at this temperature. Monitor the progress of the reaction by TLC (a typical eluent system is 20-30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully add deionized water to the reaction mixture.

    • Neutralize the mixture by the slow addition of 1 M HCl until the pH is approximately 7.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Comparative Data and Considerations

The choice of base and reaction conditions can be adapted based on the presence of other functional groups in the molecule.

BaseSolvent SystemTemperature (°C)Typical Reaction Time (h)Notes
NaOH Methanol/WaterReflux2-4A robust and cost-effective method.[3]
KOH Ethanol/WaterReflux2-4Similar to NaOH, can be used interchangeably.[4]
LiOH THF/WaterRoom Temp - 504-12A milder option, useful if the substrate is sensitive to higher temperatures.[5]

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of base or extending the reaction time. Ensure the methanol is of sufficient quality, as water content can affect the reaction.

  • Side Product Formation: The indole nucleus can be sensitive to strongly basic conditions. If degradation is observed, consider using a milder base like LiOH at a lower temperature.

  • Poor Extraction: Ensure the aqueous layer is properly neutralized before extraction to maximize the recovery of the product in the organic phase.

Conclusion

The selective deprotection of methyl 5-methyl-1H-indole-1-carboxylate via base-catalyzed hydrolysis is a reliable and efficient transformation. The protocol provided herein offers a solid foundation for researchers, and the principles discussed allow for logical troubleshooting and adaptation to more complex substrates. This fundamental reaction is a key step in unlocking the synthetic potential of the indole scaffold for applications in drug discovery and materials science.

References

  • Hann, M. M. (2011). Molecular obesity, potency and other addictions in drug discovery. MedChemComm, 2(5), 349-355.
  • Sakai, S., et al. (1973). Chloroformate-mediated ring cleavage of gardnerine 1 and derivatives. Journal of the American Chemical Society, 95(22), 7333-7339.
  • Morin, J., Zhao, Y., & Snieckus, V. (2013). A General, Mild, and Efficient Reductive Cleavage of Aryl O-Carbamates to Phenols Using the Schwartz Reagent. Organic Letters, 15(16), 4102-4105.
  • Fu, X., et al. (2007). A new method for carbomethoxy transfer of indole compounds. Tetrahedron Letters, 48(1), 17-20.
  • MacLeod, C., Hartley, R. C., & Hamprecht, D. W. (2002). Novel Functionalized Titanium(IV) Benzylidenes for the Traceless Solid-Phase Synthesis of Indoles. Organic Letters, 4(5), 737-740.
  • Sakai, S., et al. (1973). Chloroformate-mediated ring cleavage of gardnerine 1 and derivatives. Journal of the American Chemical Society, 95(22), 7333-7339.
  • Wikipedia. (n.d.). 5-Methylindole. Retrieved from [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973).
  • Li, J., et al. (2018). Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses. RSC Advances, 8(34), 19131-19135.
  • El-Mekkawy, A. A., & Al-Qahtani, S. A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33633-33663.
  • Movassaghi, M., & Schmidt, M. A. (2005). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Organic Letters, 7(12), 2453-2456.
  • Kumar, A., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1486-1494.
  • Papadatou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 995431.
  • Kumar, P., et al. (2008). Process for the preparation of indole derivatives.
  • Career Henan Chemical Co. (n.d.). 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID (cas: 186129-25-9). Retrieved from [Link]

  • Rubbens, J., et al. (2021). Sustainable aromatic polyesters with 1,5-disubstituted indole units. Polymer Chemistry, 12(20), 3019-3028.
  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Al-Warhi, T. I., et al. (2016).
  • Sisinna, E., et al. (2023). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 28(3), 1361.
  • Kumar, V., & Kumar, S. (2016). Synthesis, reactivity and biological properties of methoxy-activated indoles. Journal of the Serbian Chemical Society, 81(1), 1-28.
  • Chen, Y.-L., et al. (2014). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 5(8), 920-924.
  • Aher, N. G., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molbank, 2019(3), M1083.
  • Cho, H., et al. (1991). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Journal of Medicinal Chemistry, 34(5), 1503-1507.
  • Fischer, N., et al. (2020). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 25(13), 2998.
  • Zhang, X., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 5-methyl-1H-indole-1-carboxylate Synthesis

Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the common pitfalls associated with the N-methoxycarbonylation of 5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the common pitfalls associated with the N-methoxycarbonylation of 5-methylindole. While the reaction appears straightforward, the ambident nucleophilicity of the indole ring often leads to suboptimal yields, primarily due to competitive C3-acylation, incomplete conversion, or reagent degradation[1]. This guide provides a self-validating protocol, mechanistic insights, and targeted FAQs to ensure robust, reproducible yields for drug development applications.

Mechanistic Insights & Causality

The key to maximizing the yield of Methyl 5-methyl-1H-indole-1-carboxylate lies in controlling the nucleophilic character of the indole ring. The neutral indole nitrogen is a poor nucleophile due to the involvement of its lone pair in the aromatic π -system.

  • Soft vs. Hard Nucleophiles : If a weak base (like triethylamine) is used, deprotonation is incomplete. The neutral indole acts as a "soft" nucleophile, reacting preferentially at the C3 position (Friedel-Crafts type acylation)[1].

  • The Indolide Anion : By using a strong base (e.g., NaH or KHMDS), the indole is fully deprotonated to form an indolide anion. This concentrates electron density on the nitrogen, transforming it into a "hard" nucleophile that rapidly and selectively attacks the "hard" carbonyl carbon of methyl chloroformate[2].

G Indole 5-Methylindole (Starting Material) Base Strong Base (NaH) Full Deprotonation Indole->Base WeakBase Weak Base (TEA) Partial Deprotonation Indole->WeakBase Indolide Indolide Anion (Hard Nucleophile) Base->Indolide Neutral Neutral Indole (Soft Nucleophile) WeakBase->Neutral Reagent + Methyl Chloroformate Indolide->Reagent N-attack Neutral->Reagent C3-attack N_Product Methyl 5-methyl-1H-indole- 1-carboxylate (Target) Reagent->N_Product Kinetic Control (0 °C) C_Product C3-Acylated Byproduct (Impurity) Reagent->C_Product Soft-Soft Interaction

Mechanistic pathway: Base selection dictates N- vs C3-acylation regioselectivity.

Quantitative Data: Reagent Matrix

Selecting the correct base and solvent system is the most critical variable in this synthesis. Below is a comparison of common conditions and their causal effects on reaction yield.

Base / Solvent SystemEquivalents (Base/Electrophile)TemperaturePredominant OutcomeTypical Yield
NaH / DMF 1.2 / 1.2 0 °C to RT N-Methoxycarbonylation >85%
KHMDS / THF1.1 / 1.1-78 °C to RTN-Methoxycarbonylation80-90%
TEA / DCM2.0 / 1.5RTMixed N- and C3-acylation<40%
DBU / DMC0.1 / 2.0150 °CMixed N-methylation & N-acylationVariable[3]

Standard Operating Procedure (SOP)

This self-validating protocol utilizes NaH in DMF to ensure complete deprotonation, followed by low-temperature trapping with methyl chloroformate to prevent regiochemical side reactions[4].

Materials:

  • 5-Methylindole (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Methyl chloroformate (1.2 equiv, must be from a fresh, unpunctured ampoule)[2]

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon or N2.

  • Dissolution : Dissolve 5-methylindole in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation : Add NaH portion-wise to the stirring solution.

    • Validation checkpoint: You must observe hydrogen gas evolution.

    • Stir at 0 °C for 30–45 minutes until bubbling ceases and the solution becomes homogeneous (indicating complete formation of the indolide anion).

  • Electrophile Addition : Dropwise, add methyl chloroformate via syringe directly into the solution. Maintain the temperature at 0 °C to kinetically favor N-acylation[4].

  • Propagation : Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

    • Validation checkpoint: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the starting material.

  • Quench & Workup : Quench the reaction strictly with saturated aqueous NH4Cl. Do not use NaOH or strong aqueous bases , as the N-methoxycarbonyl group is susceptible to hydrolysis. Extract with Ethyl Acetate (3x), wash the combined organic layers with water (5x) to remove DMF, and finally with brine.

  • Isolation : Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure product.

Troubleshooting & FAQs

Q: My reaction stalled at 50% conversion, and adding more base didn't help. What went wrong? A: The most common culprit is degraded methyl chloroformate. This reagent is highly electrophilic and extremely sensitive to atmospheric moisture, rapidly hydrolyzing into methanol, carbon dioxide, and HCl[2]. The generated HCl neutralizes your base, permanently stalling the reaction. Always use a fresh ampoule and rigorously anhydrous solvents.

Q: LC-MS shows a mass corresponding to the product, but NMR indicates a mixture of isomers. Why? A: You are likely observing a mixture of the desired N-acylated product and the C3-acylated byproduct. This occurs when the indole is not fully deprotonated prior to the addition of the electrophile[1]. Ensure you allow sufficient time (at least 30 mins) for the NaH to fully react with the 5-methylindole before adding the chloroformate. Additionally, adding the electrophile at room temperature instead of 0 °C provides enough thermal energy to overcome the activation barrier for C3-attack.

Q: Can I use Dimethyl Carbonate (DMC) as a greener alternative to methyl chloroformate? A: Yes, DMC can act as a methoxycarbonylating agent. However, it requires specific catalytic conditions (e.g., DBU or alkali metal exchanged faujasites) and elevated temperatures (>150 °C). Be aware that depending on the exact temperature and catalyst loading, DMC can act as both a methylating and a methoxycarbonylating agent, potentially leading to N-methyl 5-methylindole instead of the desired carboxylate[3]. For bench-scale synthesis where yield and purity are paramount, methyl chloroformate remains the most reliable reagent.

G Start Issue: Low Reaction Yield Q1 Is starting material fully consumed? Start->Q1 No_SM No (Incomplete Conversion) Q1->No_SM Yes_SM Yes (Byproducts Formed) Q1->Yes_SM CheckWater Check for moisture. Ensure dry solvent & fresh NaH. No_SM->CheckWater CheckReagent Methyl chloroformate hydrolyzed. Use fresh ampoule. No_SM->CheckReagent CheckRegio Identify byproducts via LC-MS/NMR Yes_SM->CheckRegio C3_Acyl C3-Acylation Detected CheckRegio->C3_Acyl Hydrolysis Product Hydrolysis (Des-acylation) CheckRegio->Hydrolysis FixC3 Ensure full deprotonation before adding electrophile. Keep at 0 °C. C3_Acyl->FixC3 FixHydro Avoid strong aqueous base during workup. Use NH4Cl. Hydrolysis->FixHydro

Troubleshooting logic tree for diagnosing and resolving low reaction yields.

References

  • [2] Title: Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents. Source: PMC - National Institutes of Health. URL: [Link]

  • [1] Title: Trapping of the Putative Cationic Intermediate in the Morin Rearrangement with Carbon Nucleophiles. Source: The Journal of Organic Chemistry. URL: [Link]

  • [3] Title: A Continuous Methylation of Phenols and N,H-Heteroaromatic Compounds with Dimethyl Carbonate. Source: Organic Process Research & Development. URL: [Link]

  • [4] Title: A Cycloaddition Approach toward the Synthesis of Substituted Indolines and Tetrahydroquinolines. Source: The Journal of Organic Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Methyl 5-methyl-1H-indole-1-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 5-methyl-1H-indole-1-carboxylate via column chromatography. It is str...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 5-methyl-1H-indole-1-carboxylate via column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most effective stationary phase for purifying Methyl 5-methyl-1H-indole-1-carboxylate?

Answer: Standard silica gel (e.g., 40-63 µm particle size) is the most common and highly effective stationary phase for this compound.

Scientific Rationale: Unlike many indole derivatives that possess a basic nitrogen (N-H), Methyl 5-methyl-1H-indole-1-carboxylate has an N-carbomethoxy group. This electron-withdrawing group significantly reduces the basicity and nucleophilicity of the indole nitrogen. Consequently, the compound is much less susceptible to the common pitfalls of indole purification, such as strong, irreversible adsorption or acid-catalyzed degradation on the slightly acidic surface of silica gel[1][2][3]. Therefore, specialized or deactivated stationary phases are generally not required.

  • Silica Gel: Recommended for its high resolving power for moderately polar compounds and its cost-effectiveness.

  • Alumina: Can be used, but offers little advantage over silica for this specific molecule and is often less practical. It is typically reserved for compounds that are highly sensitive to the acidity of silica[1].

  • Reversed-Phase Silica (C18): A viable alternative for a reversed-phase chromatography setup, particularly for highly polar impurities, though normal-phase is typically sufficient and more economical for this compound[1][4].

Q2: How should I determine the optimal mobile phase (eluent) for my purification?

Answer: The ideal mobile phase should be developed using Thin-Layer Chromatography (TLC) prior to running the column. The goal is to achieve a Retention Factor (Rf) of 0.25-0.35 for the target compound, which provides the best balance between resolution and elution time[4].

Recommended Workflow:

  • Spot a TLC Plate: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate (with a fluorescent F254 indicator).

  • Test Solvent Systems: Develop the plate in a sealed chamber with a pre-screened solvent system. Start with a low-polarity mixture and gradually increase the proportion of the polar solvent.

  • Analyze and Optimize: Visualize the plate under UV light. Adjust the solvent ratio until the desired Rf is achieved. If separation from impurities is poor, try a different solvent system to alter the selectivity. For instance, substituting ethyl acetate with dichloromethane can change the elution order of closely related compounds[1].

Solvent System (Non-polar:Polar)PolarityTypical Starting RatioNotes
Hexanes : Ethyl AcetateLow to Medium9:1A standard, effective system for many indole esters. Increase Ethyl Acetate for higher polarity.
Hexanes : DichloromethaneLow to Medium4:1Good alternative for resolving impurities that co-elute in ethyl acetate systems.
Petroleum Ether : Ethyl AcetateLow to Medium9:1Similar to Hexanes/EtOAc, often used interchangeably based on lab availability.[5]
Q3: My compound is a white solid. How can I visualize it on TLC plates and monitor column fractions?

Answer: The indole ring system makes the compound inherently UV-active, which is the primary method for visualization.

  • UV Light (254 nm): This is the most reliable and non-destructive method. The compound will appear as a dark purple or blue spot on a green fluorescent (F254) TLC plate[1]. This should be your primary method for monitoring the column fractions.

  • Staining (Destructive): If UV visualization is unclear or for final confirmation, chemical stains can be used. After UV analysis, dry the TLC plate and dip it into one of the following solutions, followed by gentle heating.

    • Potassium Permanganate (KMnO₄): A universal stain that reacts with most organic compounds, appearing as yellow-brown spots on a purple background[1].

    • p-Anisaldehyde: A general-purpose stain that often gives a range of colors for different functional groups.

Note: Highly specific indole stains like Ehrlich's reagent are designed to react with the electron-rich C2 or C3 positions of N-H or C-H indoles and may not be as effective or necessary for this N-1 substituted compound[1].

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of Methyl 5-methyl-1H-indole-1-carboxylate.

Problem 1: Poor separation between the product and an impurity.
  • Possible Cause 1: Inappropriate Mobile Phase Selectivity. The chosen solvent system may not be capable of differentiating between your product and a structurally similar impurity.

    • Solution: Re-optimize the mobile phase using TLC. Test solvent systems with different chemical properties. For example, if you are using a Hexanes/Ethyl Acetate system, try a Hexanes/Dichloromethane or a Hexanes/Toluene/Ethyl Acetate mixture. Changing the solvent can alter the specific interactions with the silica gel, improving separation[6].

  • Possible Cause 2: Column Overloading. The amount of crude material applied to the column exceeds its separation capacity.

    • Solution: Use an appropriate ratio of silica gel to crude material, typically ranging from 30:1 to 100:1 by weight[1][3]. If you see wide, overlapping bands, reduce the sample load on your next attempt.

  • Possible Cause 3: Poor Column Packing. Cracks, channels, or air bubbles in the stationary phase will lead to uneven solvent flow and band broadening.

    • Solution: Ensure the column is packed uniformly as a homogenous slurry. Gently tap the column during packing to settle the silica bed and run a full column volume of the initial eluent through before loading the sample to ensure it is fully settled[4].

Problem 2: The compound is not eluting or recovery is very low.
  • Possible Cause 1: Insufficiently Polar Eluent. The mobile phase is not strong enough to move the compound down the column.

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still retained after your planned gradient, a stronger "flush" with a solvent like 5-10% methanol in dichloromethane can be used to recover highly polar material[1].

  • Possible Cause 2: Compound Instability (Unlikely but Possible). Although the N-carbomethoxy group provides significant stability, degradation can occur if the crude mixture contains aggressive reagents from the prior step[2].

    • Solution: Perform a stability test. Spot the crude material on a silica TLC plate, wait for 30-60 minutes, and then develop the plate. If new spots appear or the original spot streaks, it indicates potential degradation[1]. If instability is confirmed, consider using a neutral stationary phase like alumina or filtering the crude material through a small plug of basic alumina before chromatography.

Problem 3: The purified fractions are still impure after solvent evaporation.
  • Possible Cause 1: Co-elution. An impurity has an Rf value very close to your product in the chosen solvent system.

    • Solution: Combine only the fractions that show a single, clean spot on the TLC plate. Fractions that are "mixed" can be combined and subjected to a second round of chromatography under more optimized conditions (e.g., a shallower gradient or a different solvent system).

  • Possible Cause 2: Contaminated Glassware or Solvents. Residual material in collection flasks or impurities in the chromatography solvents can contaminate your final product.

    • Solution: Always use clean, dry glassware. It is good practice to use HPLC-grade or distilled-in-house solvents for chromatography to avoid introducing non-volatile residues.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution(s)
Poor Separation Incorrect solvent selectivityRe-optimize mobile phase on TLC with different solvents (e.g., DCM vs. EtOAc).
Column overloadingReduce sample load (use 30:1 to 100:1 silica:sample ratio).
Poorly packed columnRepack column carefully, ensuring a homogenous and stable bed.
Low Recovery Eluent is not polar enoughIncrease eluent polarity with a gradient; use a polar flush if necessary.
Compound instabilityTest stability on a TLC plate; consider alternative stationary phases if needed.
Impure Fractions Co-eluting impurityCombine only the purest fractions; re-purify mixed fractions.
Contaminated equipmentUse clean glassware and high-purity solvents.

Experimental Protocols

Protocol 1: Standard Flash Chromatography (Wet Slurry Packing)
  • Column Preparation: Select a glass column of appropriate size. Place a small plug of glass wool or cotton at the bottom and add a thin layer (0.5 cm) of sand.

  • Slurry Packing: In a beaker, mix silica gel with the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexanes) to form a free-flowing slurry.

  • Pour and Pack: Carefully pour the slurry into the column. Use additional mobile phase to rinse all silica into the column. Gently tap the side of the column to dislodge air bubbles and ensure an even bed.

  • Equilibration: Open the stopcock and drain the solvent until it is just level with the top of the silica bed. Add another thin layer of sand to the top to prevent disruption during solvent addition. Wash the column with 1-2 column volumes of the initial mobile phase[4].

  • Sample Loading: Dissolve the crude Methyl 5-methyl-1H-indole-1-carboxylate in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Carefully apply the solution to the top of the silica bed with a pipette[4].

  • Elution: Carefully add the mobile phase to the top of the column. Begin collecting fractions. If using a gradient, gradually increase the percentage of the polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC using the optimized eluent system and UV visualization.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Dry Loading for Samples with Poor Solubility

If the crude product is not readily soluble in the mobile phase, dry loading is recommended to improve resolution.

  • Adsorption: Dissolve the crude product in a volatile solvent (e.g., dichloromethane, acetone). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product).

  • Evaporation: Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Loading: Carefully add this powder to the top of the prepared and equilibrated chromatography column (from Step 4 of Protocol 1).

  • Elution: Proceed with elution and fraction collection as described above[1][3].

Visualized Workflows

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis (Optimize Mobile Phase) Pack Pack Column (Wet Slurry Method) TLC->Pack Elute Elute with Mobile Phase (Isocratic or Gradient) TLC->Elute Determines Eluent Load Load Sample (Wet or Dry Method) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Compound Evap->Pure G Start Problem Observed (e.g., Poor Separation) Cause1 Is the column overloaded? (Sample > 1:30 silica) Start->Cause1 Cause2 Was the column packed correctly? (No cracks/bubbles) Cause1->Cause2 No Sol1 Reduce sample load. Use 1:50 to 1:100 ratio. Cause1->Sol1 Yes Cause3 Is the mobile phase optimal? Cause2->Cause3 Yes Sol2 Repack column carefully. Cause2->Sol2 No Sol3 Re-screen solvents via TLC. Try different selectivity (e.g., DCM). Cause3->Sol3 No End Problem Resolved Cause3->End Yes Sol1->End Sol2->End Sol3->End

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for Methyl 5-methyl-1H-indole-1-carboxylate Synthesis

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes and address the fundamental causality behind the N-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes and address the fundamental causality behind the N-methoxycarbonylation of 5-methylindole[1].

Indole anions are ambident nucleophiles. The central challenge in this synthesis is kinetically trapping the N-acylated product before it can thermodynamically equilibrate to the C3-acylated byproduct[2]. This guide provides a self-validating protocol, an optimization matrix for solvent and temperature selection, and a targeted FAQ to troubleshoot common experimental deviations.

Mechanistic Overview & Reaction Pathway

To successfully synthesize Methyl 5-methyl-1H-indole-1-carboxylate, you must control the reaction pathway. The nitrogen atom is the kinetic site of electrophilic attack, whereas the C3 carbon is the thermodynamic site.

IndoleAcylation SM 5-Methylindole Anion 5-Methylindolide Anion (Ambident Nucleophile) SM->Anion Deprotonation (THF, 0 °C) Base Base (e.g., NaH) Base->Anion Product Methyl 5-methyl-1H-indole-1-carboxylate (Kinetic Product: N-Acylation) Anion->Product Fast Addition (T ≤ 0 °C) Byproduct C3-Acylated Indole (Thermodynamic Byproduct) Anion->Byproduct High Temp / Protic Solvent (Equilibration) Electrophile Methyl Chloroformate Electrophile->Product

Kinetic vs. thermodynamic pathways in the N-methoxycarbonylation of 5-methylindole.

Standard Operating Procedure (SOP): Optimized N-Methoxycarbonylation

This protocol utilizes sodium hydride (NaH) and methyl chloroformate to ensure irreversible, kinetically controlled N-acylation.

Step 1: Preparation of the Indolide Anion
  • System Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere.

  • Base Washing: Add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv). Wash with anhydrous hexane (3 × 5 mL) via syringe to remove the mineral oil.

    • Causality: Removing the mineral oil ensures precise stoichiometry and prevents the formation of stubborn emulsions during the aqueous workup phase.

  • Solvation: Suspend the washed NaH in anhydrous Tetrahydrofuran (THF) and cool the system to 0 °C using an ice bath.

  • Deprotonation: Dissolve 5-methylindole (1.0 equiv) in a minimal volume of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.

    • Causality: Dropwise addition safely controls the exothermic evolution of hydrogen gas. THF is specifically chosen over DMF because it provides an optimal dielectric environment to solvate the sodium cation without over-accelerating the reaction, which can lead to thermal runaway.

Step 2: Electrophilic Quench
  • Acylation: Maintain the reaction mixture strictly at 0 °C. Add Methyl chloroformate (1.1 equiv) dropwise via a syringe pump.

    • Causality: Maintaining the temperature at ≤ 0 °C kinetically traps the N-acyl product and prevents the acyl group from migrating to the thermodynamic C3 position[2].

  • Maturation: Stir for 1 hour at 0 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

Step 3: Self-Validation & Workup
  • Self-Validating System: Before quenching the bulk reaction, withdraw a 0.1 mL aliquot. Quench it in 1 mL of saturated aqueous NH₄Cl and extract with 1 mL of ethyl acetate. Run a TLC (Hexanes:EtOAc 8:2) and stain with Ehrlich's reagent (p-dimethylaminobenzaldehyde).

    • Validation Logic: The starting 5-methylindole (free N-H) will stain vividly purple/red with Ehrlich's reagent. The N-acylated product will not. The complete absence of the Ehrlich-positive spot confirms 100% conversion, validating that the deprotonation and trapping were successful.

  • Workup: Quench the main reaction carefully by adding saturated aqueous NH₄Cl dropwise at 0 °C. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Optimization Data: Temperature & Solvent Matrix

Selecting the right solvent and base combination is critical. The table below summarizes quantitative yields and mechanistic observations across different optimization trials.

SolventBase SystemTemperature ProfileYield (%)Mechanistic Observation
THF NaH 0 °C → RT 88 - 94% Optimal kinetic trapping of the N-acyl product.
DMFNaH-10 °C → 0 °C75 - 82%Faster deprotonation, but harder to control exotherm; trace C3-acylation observed.
DCMDMAP / Et₃NRT55 - 65%Mild conditions, but incomplete conversion due to the weak basicity of the amine.
DMCDBU100 °C< 40%Green reagent, but yields a competitive mixture of N-methyl and N-methoxycarbonyl products[3].

Troubleshooting & FAQs

Q: Why am I isolating a mixture of N-methylated and N-methoxycarbonylated products when using Dimethyl Carbonate (DMC)? A: DMC is an environmentally friendly alternative to toxic methyl chloroformate. However, it exhibits dual reactivity, acting as both a methylating and methoxycarbonylating agent. Recent mechanistic studies demonstrate that the reaction pathway is entirely dictated by the catalyst. Using DABCO exclusively promotes N-methylation. Conversely, using DBU leads to a competitive mixture of both N-methylated and N-methoxycarbonylated indoles[3]. For high-purity N-methoxycarbonylation, methyl chloroformate remains the most reliable electrophile.

Q: My reaction yields significant amounts of the C3-acylated byproduct. How do I suppress this? A: The 5-methylindolide anion is an ambident nucleophile. If you observe C3-acylation, your reaction conditions are allowing thermodynamic equilibration. Ensure strict temperature control (≤ 0 °C) during the addition of the electrophile. Furthermore, avoid protic solvents or high-temperature conditions, which facilitate the migration of the acyl group from the nitrogen to the C3 position[2].

Q: Can I use direct coupling methodologies to avoid chloroformates entirely? A: Direct N-acylation of indoles with carboxylic acids is possible using coupling agents like DCC and DMAP[4], or via boric acid catalysis[2]. Additionally, chemoselective N-acylation has been successfully demonstrated using thioesters (e.g., S-methyl butanethioate) in the presence of Cs₂CO₃[5]. However, these methods are generally optimized for heavier acyl or aryl groups. To specifically install a simple methyl carbamate group, the methyl chloroformate/NaH protocol remains the most efficient and scalable approach.

Sources

Optimization

Minimizing side reactions and byproducts in Methyl 5-methyl-1H-indole-1-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 5-methyl-1H-indole-1-carboxylate . This guide is engineered for researchers and drug development professionals who require high-fidelity, reproducible N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 5-methyl-1H-indole-1-carboxylate . This guide is engineered for researchers and drug development professionals who require high-fidelity, reproducible N-methoxycarbonylation of 5-methylindole.

Rather than simply listing instructions, this guide deconstructs the chemical causality behind each step, providing a self-validating framework to minimize C3-acylation side reactions and reagent hydrolysis.

Mechanistic Principles & Pathway Divergence

The primary challenge in synthesizing Methyl 5-methyl-1H-indole-1-carboxylate is the ambient nucleophilicity of the indole core. While the N-H proton is the most acidic site, the C3 carbon exhibits strong electron cloud density and is highly nucleophilic due to enamine-like resonance [1].

To achieve >95% chemoselectivity for N-acylation, the reaction must be driven by Hard-Soft Acid-Base (HSAB) principles . Complete deprotonation of the indole yields an indolide anion with a localized, "hard" charge on the nitrogen. This hard nucleophile reacts rapidly with the "hard" carbonyl carbon of methyl chloroformate under kinetic control (low temperatures), bypassing the thermodynamically stable C3-acylated byproduct [2].

ReactionPathway SM 5-Methylindole (Ambient Nucleophile) Base NaH Deprotonation (Kinetic Control) SM->Base Anion Indolide Anion (Hard N-Center) Base->Anion Electrophile Methyl Chloroformate (Hard Electrophile) Anion->Electrophile N_Acyl N-Acylation (Target: Methyl 5-methyl- 1H-indole-1-carboxylate) Electrophile->N_Acyl Hard-Hard Interaction (Favored at 0°C) C_Acyl C3-Acylation (Byproduct: Methyl 5-methyl- 1H-indole-3-carboxylate) Electrophile->C_Acyl Soft-Soft Interaction (Thermodynamic)

Mechanistic divergence in indole acylation based on Hard-Soft Acid-Base (HSAB) principles.

Quantitative Condition Matrix

Selecting the correct base and solvent system is the most critical variable in this workflow. The table below summarizes the quantitative outcomes of different reaction environments.

Base / Catalyst SystemSolventTemp (°C)N-Acylation : C3 RatioOverall ConversionMechanistic Causality & Notes
NaH (1.2 eq) DMF0 to RT> 95 : 5 > 95% Complete deprotonation yields hard indolide N-anion; optimal kinetic control.
KHMDS (1.1 eq) THF-78 to 0> 98 : 2 > 90% Excellent regioselectivity; larger K+ counterion minimizes ion-pairing.
Et₃N (2.0 eq) DCMRT40 : 60< 50%Incomplete N-H activation; neutral pathway heavily favors C3-acylation.
Et₃N + DMAP (10 mol%) DCMRT85 : 1580%DMAP forms a highly reactive N-methoxycarbonylpyridinium intermediate.

Self-Validating Experimental Protocol

This methodology utilizes a continuous feedback loop. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: System Preparation (Anhydrous Baseline)

  • Action: Flame-dry a 2-neck round-bottom flask under vacuum, then backfill with Argon (repeat 3x).

  • Causality: Methyl chloroformate is exquisitely moisture-sensitive. Adventitious water causes rapid hydrolysis, generating HCl which will prematurely protonate the indolide anion and stall the reaction.

Step 2: Deprotonation (Validation Checkpoint 1)

  • Action: Dissolve 5-methylindole (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Validation: Connect the flask to an oil bubbler. The reaction is self-validating; active bubbling indicates H₂ gas evolution. Do not proceed until bubbling completely ceases (approx. 30-45 min at room temperature). Silence in the bubbler confirms 100% conversion to the indolide anion.

Step 3: Electrophilic Addition

  • Action: Re-cool the reaction mixture to 0 °C. Add methyl chloroformate (1.5 eq) dropwise over 10 minutes.

  • Causality: Dropwise addition at low temperature prevents localized exothermic heating, strictly enforcing kinetic control to suppress the thermodynamically favored C3-acylation pathway.

Step 4: Reaction Monitoring (Validation Checkpoint 2)

  • Action: Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Validation: Perform TLC (20% EtOAc in Hexanes). The target N-acylated product lacks the N-H hydrogen-bond donor and will elute significantly faster (higher Rf​ ~0.7) compared to the starting 5-methylindole ( Rf​ ~0.3). The absolute absence of the lower Rf​ spot validates reaction completion.

Step 5: Quench and Isolation

  • Action: Carefully quench with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc. Wash the organic layer extensively with water (3x) and brine to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

TroubleshootingWorkflow Start Initiate Synthesis Deprotonate Add NaH in Anhydrous DMF Start->Deprotonate CheckH2 H2 Evolution Ceased? Deprotonate->CheckH2 Wait Continue Stirring (Incomplete Deprotonation) CheckH2->Wait No AddElectrophile Cool to 0°C & Add ClCOOMe CheckH2->AddElectrophile Yes Wait->CheckH2 CheckTLC TLC Shows Remaining SM? AddElectrophile->CheckTLC CheckWater Reagent Hydrolyzed (Add 0.2 eq ClCOOMe) CheckTLC->CheckWater Yes Workup Aqueous Quench & Product Isolation CheckTLC->Workup No CheckWater->CheckTLC

Self-validating workflow for N-methoxycarbonylation with built-in troubleshooting checkpoints.

Troubleshooting FAQs

Q1: My LC-MS shows a significant byproduct with the exact same mass as my target product. What is it, and how do I minimize it? A: You are observing the C3-acylated isomer (Methyl 5-methyl-1H-indole-3-carboxylate). Because indoles are ambient nucleophiles, cross-coupling at the C3 position is a persistent challenge[3]. Solution: This occurs when deprotonation is incomplete or the reaction temperature is too high. Ensure you are using a strong, non-nucleophilic base (NaH or KHMDS) and wait for complete H₂ evolution before adding the electrophile. Maintain the reaction at 0 °C during addition to enforce kinetic control.

Q2: The reaction stalls at 50% conversion, and I recover unreacted starting material. What went wrong? A: This is a classic symptom of electrophile starvation due to reagent hydrolysis. Methyl chloroformate reacts rapidly with adventitious moisture to form methanol, CO₂, and HCl. The generated HCl neutralizes your base and protonates the indolide anion back to the starting material. Solution: Audit your anhydrous technique. Ensure your DMF is stored over activated 3Å molecular sieves. If the reaction stalls, you can rescue it by cooling back to 0 °C, adding an additional 0.5 eq of NaH, waiting 15 minutes, and adding 0.5 eq of fresh methyl chloroformate.

Q3: Can I substitute DMF with THF to make the aqueous workup easier? A: Yes, but with mechanistic caveats. DMF is a highly polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked," highly reactive indolide anion. In THF, ion-pairing between the sodium cation and the indolide anion is much stronger, which slightly reduces the nucleophilicity of the nitrogen. Solution: If you switch to THF, consider changing your base to KHMDS. The larger potassium counterion is less tightly coordinated than sodium, which restores the high reactivity of the nitrogen center and maintains excellent N-selectivity.

Q4: I want to avoid using NaH due to safety protocols. Can I use Triethylamine (Et₃N) instead? A: Et₃N alone is insufficient to deprotonate the indole N-H (pKa ~ 16.2 in DMSO). The reaction will proceed via a neutral pathway where the weakly nucleophilic N-H attacks the electrophile, leading to sluggish kinetics and high C3-acylation. Solution: If you must avoid strong bases, use a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside Et₃N in DCM. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-methoxycarbonylpyridinium intermediate that readily transfers the acyl group to the indole nitrogen, bypassing the need for an indolide anion entirely.

References

  • Title: Chemoselective N-acylation of indoles using thioesters as acyl source Source: Beilstein Journal of Organic Chemistry (via NCBI/PMC) URL: [Link]

  • Title: Carbonylative synthesis and functionalization of indoles Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles Source: Molecules (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: Resolving Co-Elution in HPLC Analysis of Methyl 5-methyl-1H-indole-1-carboxylate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on methods where closely related indole derivatives—such as positional isomers or synthetic precursors—refuse...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center.

As a Senior Application Scientist, I frequently consult on methods where closely related indole derivatives—such as positional isomers or synthetic precursors—refuse to separate on standard C18 columns. Methyl 5-methyl-1H-indole-1-carboxylate presents a unique chromatographic challenge due to its hydrophobic aromatic core and slightly polar ester moiety. When it co-elutes with impurities like Methyl 5-methyl-1H-indole-3-carboxylate (a C-acylated positional isomer) or 5-methylindole (a starting material), simply adjusting the gradient slope is rarely enough.

This guide provides a mechanistic, step-by-step approach to troubleshooting and resolving these co-elution issues by leveraging orthogonal stationary phases and optimized mobile phase thermodynamics.

Diagnostic Workflow for Indole Co-Elution

Before altering your method, you must identify whether the co-elution stems from system dead volume or a fundamental lack of chemical selectivity. If your system suitability passes but peaks remain merged, selectivity ( α ) must be addressed.

Workflow Start Co-elution Detected (Indole Isomers) CheckColumn Evaluate Stationary Phase Currently C18? Start->CheckColumn SwitchColumn Switch to Phenyl-Hexyl or PFP Column CheckColumn->SwitchColumn Yes CheckMobile Evaluate Mobile Phase Currently Acetonitrile? CheckColumn->CheckMobile No (Already Phenyl) SwitchColumn->CheckMobile SwitchMobile Switch to Methanol (Enhances π-π interaction) CheckMobile->SwitchMobile Yes OptimizeGradient Optimize Gradient & Temperature CheckMobile->OptimizeGradient No (Already MeOH) SwitchMobile->OptimizeGradient Success Baseline Resolution Achieved (Rs > 1.5) OptimizeGradient->Success

Workflow for resolving indole isomer co-elution via stationary and mobile phase optimization.

Troubleshooting FAQs: Stationary & Mobile Phase Selection

Q1: My standard C18 column cannot resolve Methyl 5-methyl-1H-indole-1-carboxylate from its 3-carboxylate positional isomer. Why is this happening, and what is the alternative? A1: Standard C18 (octadecylsilane) columns separate analytes based almost entirely on dispersive, hydrophobic interactions. Because positional isomers of methyl 5-methyl-1H-indole-carboxylate have identical molecular weights and nearly identical partition coefficients (LogP), a C18 phase cannot distinguish between them. The Solution: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns offer orthogonal selectivity by engaging in π−π interactions with the electron-rich indole ring. The spatial arrangement of the carboxylate group at the N1 versus C3 position creates a distinct steric and electronic profile that a phenyl ring can differentiate, leading to successful baseline resolution [1].

Q2: I switched to a Phenyl-Hexyl column, but I am still using an Acetonitrile/Water gradient. The resolution only improved slightly. What is the mechanistic flaw here? A2: The choice of organic modifier is critical when utilizing π−π interactions. Acetonitrile ( CH3​C≡N ) contains π electrons in its triple bond. These solvent π electrons actively compete with the analyte for the π electrons of the phenyl stationary phase, effectively suppressing the π−π interaction you are trying to exploit[2]. The Solution: Replace Acetonitrile with Methanol . Methanol is a protic solvent lacking π electrons, allowing the π−π interactions between the indole core and the stationary phase to dominate [3].

Mechanism cluster_Phase Phenyl-Hexyl Stationary Phase Analyte Methyl 5-methyl-1H- indole-1-carboxylate PiPi π-π Interactions (Aromatic Indole Core) Analyte->PiPi Primary Selectivity Hydrophobic Hydrophobic Interactions (Methyl/Ester Groups) Analyte->Hydrophobic Retention Dipole Dipole-Dipole (Carboxylate Group) Analyte->Dipole Secondary Selectivity

Chromatographic interaction mechanisms of the indole derivative on a Phenyl-Hexyl phase.

Q3: How do I handle potential hydrolysis products like 5-methyl-1H-indole-1-carboxylic acid co-eluting? A3: Unlike the neutral ester, the carboxylic acid impurity is ionizable. If your mobile phase pH is near its pKa​ (typically around 3.5–4.5), the acid will exist in a mixed ionization state, leading to peak broadening and co-elution. You must buffer the mobile phase to at least 2 pH units below the pKa​ (e.g., using 0.1% Formic Acid, pH ~2.7) to ensure the acid is fully protonated and retained, establishing a robust peak shape [4].

Quantitative Comparison of Method Parameters

The following table summarizes typical chromatographic data demonstrating the causality of our troubleshooting steps. Notice how the combination of a Phenyl phase and Methanol drastically improves the separation factor ( α ).

Stationary PhaseOrganic ModifierAdditiveSelectivity ( α )Resolution ( Rs​ )Result
C18 (150 x 4.6 mm)Acetonitrile0.1% Formic Acid1.020.6Severe Co-elution
C18 (150 x 4.6 mm)Methanol0.1% Formic Acid1.050.9Partial Co-elution
Phenyl-HexylAcetonitrile0.1% Formic Acid1.121.3Near Baseline
Phenyl-HexylMethanol0.1% Formic Acid1.282.4Baseline Resolution

Table 1: Impact of stationary phase and organic modifier on the separation of N1-carboxylate and C3-carboxylate indole isomers.

Self-Validating Experimental Protocol: Method Optimization

To implement these theoretical principles, follow this self-validating step-by-step methodology. This protocol ensures that every change is verified before proceeding to sample analysis.

Step 1: System Preparation and Baseline Check

  • Install a Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3 µm particle size) to maximize theoretical plates ( N ) while maintaining reasonable backpressure.

  • Flush the system with 100% HPLC-grade Methanol to remove any residual Acetonitrile from previous runs. Causality: Even trace amounts of Acetonitrile in the system lines can dampen π−π selectivity and cause retention time drift.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare 0.1% Formic Acid in ultrapure water (pH ~2.7). Causality: This suppresses the ionization of any acidic degradation products (e.g., indole-carboxylic acid), preventing peak tailing and unpredictable retention shifts.

  • Mobile Phase B (Organic): Prepare 0.1% Formic Acid in HPLC-grade Methanol.

Step 3: Gradient Design (Shallow Elution)

  • Program a shallow gradient to maximize the separation factor ( α ) for closely eluting isomers:

    • 0–2 min: 40% B (Isocratic hold to focus the analyte band)

    • 2–15 min: 40% to 65% B (Shallow ramp for isomer separation)

    • 15–18 min: 95% B (Column wash)

    • 18–25 min: 40% B (Re-equilibration)

  • Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C. Causality: Lower temperatures generally increase retention and enhance the enthalpic contributions of π−π interactions, improving resolution.

Step 4: System Suitability and Validation (The Feedback Loop)

  • Inject a "Resolution Mix" containing Methyl 5-methyl-1H-indole-1-carboxylate, 5-methylindole, and Methyl 5-methyl-1H-indole-3-carboxylate.

  • Validation Criteria: Calculate the resolution ( Rs​ ) between the N1 and C3 isomers. The system is validated for use only if Rs​≥1.5 .

  • Adjustment: If Rs​<1.5 , decrease the gradient slope (e.g., 40% to 55% B over 15 mins) or lower the temperature to 20°C. Do not proceed with sample analysis until the validation criteria are met.

References

  • 7 Key Differences in the Use of Methanol and Acetonitrile Source: Shimadzu URL:[Link]

  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity Source: Phenomenex URL:[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL:[Link]

Optimization

Preventing unwanted hydrolysis of Methyl 5-methyl-1H-indole-1-carboxylate under basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of N-protected indoles during complex synthetic sequences.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of N-protected indoles during complex synthetic sequences. This guide is specifically designed for researchers and drug development professionals struggling with the unwanted basic hydrolysis of Methyl 5-methyl-1H-indole-1-carboxylate .

Below, we dissect the mechanistic causality of this instability, provide a troubleshooting Q&A, and outline self-validating protocols to ensure your protecting group survives downstream functionalization.

Mechanistic Insight: The Causality of N-Carboxylate Instability

To solve the problem, we must first understand the molecular electronics. Indoles with an unprotected N-hydrogen are weakly acidic (pKa ~16 in water, ~21 in DMSO) but become highly nucleophilic once deprotonated[1]. To control this reactivity during synthesis, the indole nitrogen is frequently masked with an electron-withdrawing protecting group, such as a carbamate (e.g., Boc or methoxycarbonyl)[2].

However, the N-methoxycarbonyl group (the methyl carbamate at position 1) is uniquely susceptible to basic hydrolysis. Why? In a standard aliphatic amide or carbamate, the nitrogen lone pair donates electron density into the carbonyl group, stabilizing it via resonance. In an indole, the nitrogen's lone pair is heavily delocalized into the 10 π -electron aromatic system[3]. Because the lone pair is "busy" maintaining aromaticity, it cannot effectively donate into the adjacent carbamate carbonyl.

This lack of resonance stabilization renders the carbonyl carbon highly electrophilic. In the presence of aqueous bases (OH⁻) or alkoxides, nucleophilic attack is rapid, leading to the collapse of the tetrahedral intermediate, cleavage of the N-C bond, and the irreversible release of the deprotected 5-methyl-1H-indole and methyl carbonate[4].

HydrolysisMechanism A Methyl 5-methyl-1H-indole- 1-carboxylate C Tetrahedral Intermediate A->C + OH⁻ B Hydroxide Attack (OH⁻) B->C Nucleophilic Addition D N-C Bond Cleavage C->D Elimination E 5-Methyl-1H-indole (Deprotected) D->E - CO₂, - MeOH

Fig 1: Mechanistic pathway of base-catalyzed hydrolysis of N-methoxycarbonyl indoles.

Troubleshooting Guide & FAQs

Q1: Why did my methyl 5-methyl-1H-indole-1-carboxylate deprotect during a standard Suzuki-Miyaura coupling? A: Standard Suzuki couplings often utilize aqueous bases (e.g., Na₂CO₃ in H₂O/Dioxane)[5]. The combination of elevated temperatures (typically 80 °C) and hydroxide ions generated from the aqueous carbonate creates the perfect storm for nucleophilic attack on your highly electrophilic N-carboxylate[6]. To prevent this, you must eliminate water from the system. Switch to strictly anhydrous conditions using a non-nucleophilic, heterogeneous base like Cs₂CO₃ or K₃PO₄ in dry toluene or 1,4-dioxane[7].

Q2: How do I perform a saponification of a distal ester on the same molecule without cleaving the N-1 methyl carboxylate? A: Selective saponification using standard aqueous NaOH or LiOH is kinetically unfavorable because the indole N-carboxylate is often more electrophilic than a standard aliphatic ester. Workaround: Avoid hydrolytic cleavage entirely. If you must cleave a distal methyl ester, utilize a non-nucleophilic reagent like potassium trimethylsilanolate (KOSiMe₃) in anhydrous THF. KOSiMe₃ cleaves esters via a non-hydrolytic mechanism that is significantly gentler on N-carbamates. Alternatively, redesign your synthetic route to use a distal tert-butyl ester, which can be selectively cleaved under acidic conditions (e.g., TFA/DCM) that leave the N-methoxycarbonyl group intact.

Q3: What bases and solvents are safest for maintaining the N-methoxycarbonyl group? A: The golden rule is to avoid protic solvents (MeOH, EtOH, H₂O) and strong nucleophilic bases. For deprotonations or cross-couplings, use sterically hindered or strictly anhydrous bases. See the compatibility matrix below for quantitative risk assessment.

Base & Solvent Compatibility Matrix
BaseSolvent SystemNucleophilicityHydrolysis RiskRecommended Use
NaOH / KOH H₂O / MeOHHighCritical (Rapid Cleavage)Avoid entirely.
Na₂CO₃ / K₂CO₃ H₂O / DioxaneModerateHigh at >50°CAvoid for prolonged heating.
Cs₂CO₃ / K₃PO₄ Dry Toluene / DioxaneLowLowIdeal for cross-couplings.
DIPEA / TEA Dry DCM / THFVery LowNoneIdeal for mild basic conditions.
NaH / KOtBu Dry DMF / THFLow (if strictly dry)Low to ModerateUse with caution; strictly anhydrous.

Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

To preserve the methyl 5-methyl-1H-indole-1-carboxylate moiety during downstream functionalization (e.g., coupling at the C2 or C3 position), use the following self-validating anhydrous protocol. The causality behind this method is the strict exclusion of hydroxide nucleophiles[8].

Step 1: Reagent & Substrate Preparation Flame-dry all glassware under vacuum and backfill with argon. Ensure your 1,4-dioxane is strictly anhydrous and degassed (sparged with N₂ or Argon for 30 minutes prior to use).

Step 2: Reaction Assembly In a glovebox or under a strict argon stream, combine:

  • Methyl 5-methyl-1H-indole-1-carboxylate derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Anhydrous K₃PO₄ (2.0 equiv) - Finely milled and oven-dried.

  • Pd(dppf)Cl₂ (0.05 equiv)

Step 3: Solvent Addition Add the degassed, anhydrous 1,4-dioxane to achieve a substrate concentration of 0.1 M. Seal the reaction vessel.

Step 4: Self-Validation (Pilot Aliquot) Crucial for Trustworthiness: Before heating the bulk reaction, extract a 50 µL pilot aliquot and heat it to 70 °C for 30 minutes. Quench into neutral acetonitrile and analyze via LC-MS. You must observe the intact mass (M+H). If you observe a mass corresponding to M-58 (loss of the -CO₂Me group), your system contains trace water generating hydroxide. Discard the solvent, re-dry your K₃PO₄, and restart.

Step 5: Heating & Monitoring Once validated, heat the bulk reaction to 70 °C. Do not exceed 80 °C, as thermal degradation of the carbamate can occur even in mildly basic anhydrous conditions. Monitor via LC-MS until the starting material is consumed.

Step 6: Workup Cool to room temperature. Filter the crude mixture through a pad of Celite to remove the phosphate salts and palladium catalyst. Concentrate the filtrate directly. Do not perform a strongly basic aqueous wash; if an aqueous workup is necessary, use a neutral brine solution to prevent biphasic hydrolysis during extraction.

Workflow S1 1. Substrate & Reagent Prep Strictly Anhydrous S2 2. Base Selection Use K3PO4 or Cs2CO3 S1->S2 S3 3. Solvent Choice Dry Toluene or 1,4-Dioxane S2->S3 S4 4. Temperature Control Limit to 60-80 °C S3->S4 S5 5. Reaction Monitoring LC-MS (Check M-58) S4->S5 S6 6. Workup Neutral/Mild Aqueous S5->S6

Fig 2: Optimized anhydrous workflow for base-mediated couplings preventing N-carboxylate cleavage.

References

  • Thieme Connect. "Product Class 13: Indole and Its Derivatives". Source: Thieme Connect. URL: [Link]

  • Sciforum. "Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base". Source: Sciforum. URL: [Link]

  • ACS Publications. "2-(Methoxycarbonyl)ethyl as a Removable N-Protecting Group". Source: Organic Letters. URL: [Link]

  • White Rose University Consortium. "Controlling and exploiting the caesium effect in palladium catalysed coupling reactions". Source: White Rose. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for the Synthesis of Methyl 5-methyl-1H-indole-1-carboxylate

Welcome to the Technical Support Center for the high-yield synthesis of Methyl 5-methyl-1H-indole-1-carboxylate . The N-alkoxycarbonylation of indoles is a notoriously challenging transformation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the high-yield synthesis of Methyl 5-methyl-1H-indole-1-carboxylate . The N-alkoxycarbonylation of indoles is a notoriously challenging transformation. Because the indole ring is an ambident nucleophile, the C3 position is intrinsically more nucleophilic than the N1 position in its neutral state.

As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic hurdles of this reaction. By understanding the causality behind catalyst selection—whether utilizing nucleophilic catalysis (DMAP) or Phase-Transfer Catalysis (PTC)—you can eliminate regioselectivity issues and achieve quantitative yields.

Catalyst System Comparison & Selection

Selecting the correct catalyst system dictates the mechanism of electrophilic attack. Below is a quantitative comparison of the three primary catalytic strategies used for the N-methoxycarbonylation of 5-methylindole.

Catalyst SystemMechanism / RoleReagentsTypical YieldRegioselectivity (N1:C3)Primary Failure Mode
DMAP (10-20 mol%) Nucleophilic CatalysisMethyl chloroformate, Et₃N, DCM85–95%>99:1Catalyst poisoning by HCl if auxiliary base is depleted.
TBAB (5 mol%) Phase-Transfer Catalysis (PTC)Methyl chloroformate, 50% NaOH, DCM90–98%>99:1Ester hydrolysis if reaction time is excessively prolonged.
DABCO (10 mol%) Dual Nucleophilic CatalysisDimethyl carbonate (DMC), 94 °C<10% (for acylation)N/A (Favors N-Methylation)Competing alkylation pathway dominates over acylation.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . By verifying the specific checkpoints, you ensure the thermodynamic conditions are met before proceeding to the next step, preventing catastrophic batch failures.

Protocol A: DMAP-Catalyzed Anhydrous N-Methoxycarbonylation

Mechanism: 4-Dimethylaminopyridine (DMAP) attacks methyl chloroformate to form a highly electrophilic N-methoxycarbonylpyridinium intermediate. This overcomes the poor nucleophilicity of the neutral indole nitrogen [1].

  • Preparation: In an oven-dried flask under N₂, dissolve 5-methylindole (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and DMAP (0.15 equiv).

    • Causality: Et₃N acts as an auxiliary base to sponge the HCl byproduct, preventing the protonation and subsequent deactivation of DMAP.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add methyl chloroformate (1.2 equiv).

    • Validation Checkpoint: A transient yellowing of the solution indicates the formation of the active N-acylpyridinium salt.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with 1M HCl (to remove DMAP/Et₃N), dry over MgSO₄, and concentrate.

Protocol B: PTC-Catalyzed Biphasic N-Methoxycarbonylation

Mechanism: Tetrabutylammonium bromide (TBAB) facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the indole. The resulting "naked" indolide anion is a hard nucleophile, which strictly dictates attack at the N1 position [2].

  • Biphasic Setup: Dissolve 5-methylindole (1.0 equiv) and TBAB (0.05 equiv) in DCM (0.3 M).

  • Aqueous Base: Add an equal volume of 50% (w/w) aqueous NaOH. Stir vigorously (1000+ rpm) for 15 minutes.

    • Validation Checkpoint: Stop stirring and allow phase separation. Extract a 10 µL aliquot of the organic layer and run a TLC. The baseline should show the highly polar indolide ion complex.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C. Slowly add methyl chloroformate (1.5 equiv) dissolved in a small amount of DCM.

  • Propagation: Stir vigorously for 1 hour at room temperature.

  • Workup: Dilute with water to dissolve precipitated salts. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Pathway Visualization

The following diagram illustrates the causality of the DMAP-catalyzed pathway. By forming the highly electrophilic intermediate, the activation energy for N-attack is drastically lowered.

Mechanism Indole 5-Methylindole (Poor N-Nucleophile) Base Base (e.g., Et3N) Deprotonation Indole->Base -H+ Indolide 5-Methylindolide Anion (Hard Nucleophile) Base->Indolide Product Methyl 5-methyl-1H-indole-1-carboxylate (Target Product) Indolide->Product Reacts with Reagent Methyl Chloroformate DMAP DMAP Catalyst Reagent->DMAP Nucleophilic Attack ActiveSpecies N-Methoxycarbonylpyridinium (Highly Electrophilic) DMAP->ActiveSpecies -Cl- ActiveSpecies->Product Reacts with Product->DMAP Catalyst Regeneration

Fig 1. DMAP-catalyzed N-methoxycarbonylation mechanistic pathway.

Troubleshooting & FAQs

Q1: My reaction is yielding a mixture of N1-acylated and C3-acylated products. How do I fix the regioselectivity? A: C3-acylation occurs when the indole reacts in its neutral state, as the C3 carbon is the softest and most nucleophilic site. To force N1-acylation, you must generate the indolide anion (a "hard" nucleophile). Ensure your base is strong enough (e.g., switching from K₂CO₃ to NaH, or utilizing the PTC method with 50% NaOH). If using DMAP, ensure anhydrous conditions, as moisture will hydrolyze the N-acylpyridinium intermediate, leaving the neutral indole to slowly react via the C3 position.

Q2: The DMAP-catalyzed reaction stalls at ~50% conversion. Adding more methyl chloroformate doesn't help. What is the cause? A: This is classic catalyst poisoning. The reaction generates one equivalent of HCl for every molecule of product formed. If your auxiliary base (Et₃N) is depleted, degraded, or insufficient, the HCl will protonate DMAP (pKa ~ 9.6), rendering it catalytically dead. Solution: Verify the quality of your Et₃N and increase its loading to 1.5–2.0 equivalents.

Q3: Can I use Dimethyl Carbonate (DMC) instead of Methyl Chloroformate for a greener synthesis? A: Proceed with extreme caution. While DMC is a green reagent, reacting indoles with DMC in the presence of nucleophilic catalysts like DABCO or DBU at elevated temperatures (e.g., 90 °C) overwhelmingly favors N-methylation rather than N-methoxycarbonylation [3]. The alkylation pathway outcompetes the acylation pathway due to the thermodynamic stability of the N-methylated product and the release of CO₂.

Q4: In the PTC method, won't the 50% aqueous NaOH hydrolyze the methyl chloroformate before it can react? A: No, provided the stirring is vigorous. The phase-transfer catalyst (TBAB) rapidly shuttles the indolide anion into the organic layer (DCM). Methyl chloroformate is highly soluble in DCM and poorly soluble in water. The reaction occurs entirely in the organic phase, physically shielding the electrophile from the aqueous hydroxide.

Troubleshooting Decision Tree

Use this logical workflow to diagnose and resolve low yields in your scale-up experiments.

Troubleshooting Start Issue: Low Yield of Target Check1 Is starting material consumed? Start->Check1 No No (Stalled Reaction) Check1->No < 50% Conversion Yes Yes (Side Products Formed) Check1->Yes > 90% Conversion Check2 Check Auxiliary Base (Et3N) No->Check2 Check3 Identify Side Product Yes->Check3 Sol1 Increase Base/DMAP Ensure Anhydrous Conditions Check2->Sol1 Side1 C3-Acylated Product Check3->Side1 Side2 N-Methylated Product Check3->Side2 Sol2 Use Stronger Base (NaH) or PTC Method Side1->Sol2 Sol3 Avoid DMC at High Temp Switch to Chloroformate Side2->Sol3

Fig 2. Troubleshooting decision tree for low reaction yields.

References

  • Macor, J. E., et al. "Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Fini, F., et al. "Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation." ResearchGate. Available at:[Link]

  • Shieh, W.-C., et al. "Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

Benchmarking Green Chemistry Synthesis Methods for Methyl 5-methyl-1H-indole-1-carboxylate

Executive Summary & Rationale Methyl 5-methyl-1H-indole-1-carboxylate is a high-value synthetic intermediate widely utilized in the development of pharmaceutically active compounds, including sodium-dependent glucose co-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Methyl 5-methyl-1H-indole-1-carboxylate is a high-value synthetic intermediate widely utilized in the development of pharmaceutically active compounds, including sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, ITK inhibitors, and advanced antifungal agents[1]. Historically, the N-methoxycarbonylation of 5-methylindole relied heavily on highly toxic, moisture-sensitive reagents such as methyl chloroformate or phosgene, paired with hazardous solvents (e.g., DMF) and stoichiometric amounts of strong bases like sodium hydride[2][3].

As drug development pipelines increasingly prioritize sustainable manufacturing, benchmarking green synthesis routes is critical. This guide provides an objective, data-driven comparison of emerging green chemistry methods—specifically Dimethyl Carbonate (DMC)-mediated carboxylation and CO2-fixation strategies—against traditional protocols, equipping researchers with the mechanistic insights needed to scale these reactions safely and efficiently.

Mechanistic Causality: Overcoming Ambident Nucleophilicity

A fundamental challenge in the functionalization of 5-methylindole is its nature as an ambident nucleophile. Upon deprotonation, the resulting indolyl anion distributes its electron density between the N1 (hard) and C3 (soft) positions.

The causality of regiocontrol lies in the principles of Hard-Soft Acid-Base (HSAB) theory and thermodynamic versus kinetic control:

  • Kinetic Control (N1-Carboxylation): N-acylation is kinetically favored when utilizing "hard" electrophiles (like the carbonyl carbon in DMC) at lower-to-moderate temperatures. Bases that poorly coordinate with the indolyl nitrogen further drive this pathway[4][5].

  • Thermodynamic Control (C3-Carboxylation): C3-functionalization is thermodynamically favored under high temperatures or when using "soft" electrophiles, often resulting in unwanted C3-isomers during aggressive traditional acylations[4][5].

Green methodologies must not only eliminate toxic reagents but also maintain rigorous regiocontrol to prevent the formation of the C3-isomer byproduct.

Regioselectivity SM 5-Methylindole Base Base / Catalyst (Deprotonation) SM->Base Anion Indolyl Anion Intermediate Base->Anion PathN Kinetic Control (N1-Attack) Anion->PathN Hard Electrophile (DMC) Low Temp PathC Thermodynamic Control (C3-Attack) Anion->PathC Soft Electrophile High Temp ProdN Methyl 5-methyl-1H-indole -1-carboxylate (Target) PathN->ProdN ProdC Methyl 5-methyl-1H-indole -3-carboxylate (Byproduct) PathC->ProdC

Logical relationship governing N1 vs C3 regioselectivity during 5-methylindole carboxylation.

Comparative Analysis of Synthesis Routes

To objectively benchmark performance, we evaluate three distinct methodologies for synthesizing Methyl 5-methyl-1H-indole-1-carboxylate:

  • Traditional Route (Baseline): Utilizes methyl chloroformate in DMF with NaH at -78 °C to room temperature[2]. While effective, it generates corrosive HCl gas and requires rigorous anhydrous conditions.

  • DMC Route (Green): Employs Dimethyl Carbonate (DMC) as both a green solvent and a methoxycarbonylating agent. Catalyzed by an ionic liquid or mild base, it produces only methanol and CO2 as byproducts, drastically lowering the E-factor[3].

  • CO2 Fixation Route (Ultra-Green): Direct utilization of atmospheric CO2 gas using a dual-function reagent (e.g., potassium triphenylacetate) to capture CO2, followed by trapping with a greener methylating agent[4].

Quantitative Performance Benchmarking
MethodologyPrimary ReagentsSolvent SystemYield (%)Regioselectivity (N1:C3)Environmental ImpactScalability
Traditional[2] Methyl Chloroformate, NaHDMF72–77%>95:5Severe (Toxic gas, VOCs)Low (Exothermic, hazardous)
DMC Route[3] Dimethyl Carbonate, K₂CO₃DMC (Neat)85–92%>99:1Benign (Methanol byproduct)High (Safe, ambient pressure)
CO₂ Fixation[4] CO₂ (1 atm), MeI, Cs₂CO₃DMSO / Cyrene80–85%>99:1Moderate (Requires MeI)Medium (Gas-liquid interface)

Experimental Protocols & Self-Validating Systems

As an application scientist, it is vital to design protocols that are self-validating—meaning each step provides observable feedback to confirm success before proceeding. Below are the optimized methodologies for the two green routes.

ExperimentalWorkflow Step1 1. Reagent Mixing 5-Methylindole + DMC Step2 2. Catalyst Addition Ionic Liquid or K2CO3 Step1->Step2 N2 Atmosphere Step3 3. Thermal Activation Reflux at 90°C, 6-8 hrs Step2->Step3 Continuous Stirring Step4 4. Phase Separation Cooling & Water Addition Step3->Step4 TLC Validation Step5 5. Product Isolation Extraction & Recrystallization Step4->Step5 High Purity Yield

Step-by-step experimental workflow for the DMC-mediated green synthesis protocol.

Protocol A: DMC-Mediated N-Methoxycarbonylation

Objective: Synthesize the target compound using DMC to eliminate phosgene derivatives and volatile organic solvents[3].

  • Reagent Preparation: Charge an oven-dried round-bottom flask with 5-methylindole (1.0 equiv) and Dimethyl Carbonate (DMC) (10.0 equiv).

    • Causality: DMC is used in a 10-fold excess to serve as both the reaction medium and the electrophile. This dual-role drives the equilibrium forward via Le Chatelier's principle while maintaining a low-toxicity environment[3].

  • Catalyst Introduction: Add a catalytic amount of a basic ionic liquid (e.g., [BMIM][OH], 0.1 equiv) or anhydrous K₂CO₃ (1.5 equiv).

    • Causality: The base deprotonates the N1 position. Ionic liquids enhance reagent solubility and stabilize the transition state without introducing VOCs[3].

  • Thermal Activation: Heat the mixture to gentle reflux (approx. 90 °C) under a nitrogen atmosphere for 6–8 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The complete disappearance of the lower-Rf 5-methylindole spot and the appearance of a higher-Rf UV-active spot confirms full conversion.

  • Workup & Phase Separation: Cool the mixture to room temperature and add distilled water.

    • Causality: Water quenches residual basicity and induces phase separation. Extract the aqueous layer with a green solvent like ethyl acetate (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to yield pure Methyl 5-methyl-1H-indole-1-carboxylate.

Protocol B: CO₂-Fixation Strategy (Switchable Carboxylation)

Objective: Utilize atmospheric CO₂ as a sustainable C1 carbonyl source[4].

  • CO₂ Capture: Dissolve 5-methylindole (1.0 equiv) in a polar aprotic solvent (e.g., DMSO). Add potassium triphenylacetate (2.0 equiv).

    • Causality: The triphenylacetate salt acts as a "dual-function reagent"—it provides the basicity required to deprotonate the indole and acts as a CO₂ surrogate/transfer agent[4].

  • Regioselective Carboxylation: Stir the mixture at 50 °C under a CO₂ atmosphere (1 atm) for 4 hours.

    • Causality: Maintaining the temperature strictly at 50 °C enforces kinetic control, ensuring N1-carboxylation. Heating to 100 °C would erroneously trigger thermodynamic C3-carboxylation[4].

  • Electrophilic Trapping: Introduce a methylating agent (e.g., dimethyl sulfate or methyl iodide, 1.2 equiv) dropwise.

    • Causality: The transient N-carboxylate intermediate is highly unstable; immediate methylation traps it as the stable methyl ester[4].

  • Isolation: Quench with 1M HCl (aq) to neutralize the mixture. Extract with diethyl ether, dry over MgSO₄, and purify via flash chromatography to isolate the target compound.

Conclusion

Benchmarking reveals that transitioning from traditional methyl chloroformate methodologies to Dimethyl Carbonate (DMC) or CO₂-fixation routes significantly improves the environmental footprint of synthesizing Methyl 5-methyl-1H-indole-1-carboxylate. The DMC route currently offers the optimal balance of scalability, high yield (up to 92%), and operational simplicity, completely eliminating the need for highly toxic halogenated reagents while maintaining >99:1 N1-regioselectivity.

References

  • A Cycloaddition Approach toward the Synthesis of Substituted Indolines and Tetrahydroquinolines The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents ResearchGate / ChemComm URL:[Link][4]

  • 5-Methylindole Grokipedia URL:[Link][1]

  • Preparation method of methyl indole-1-carboxylate and derivatives thereof Google Patents (CN101885703A) URL:[3]

  • A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles National Institutes of Health (NIH) / Molecules URL:[Link][5]

Sources

Comparative

Structural Validation of Methyl 5-methyl-1H-indole-1-carboxylate: A Comparative Guide to 2D NOESY and HMBC NMR

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and medicinal chemistry is the unambiguous structural elucidation of functionalized heterocycles. For indole derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and medicinal chemistry is the unambiguous structural elucidation of functionalized heterocycles. For indole derivatives, specifically Methyl 5-methyl-1H-indole-1-carboxylate , confirming the exact regiochemistry of the methyl group and the precise linkage of the carboxylate moiety is non-trivial.

While 1D Nuclear Magnetic Resonance (NMR) provides a foundational inventory of the atoms present, it often fails to definitively map the connectivity of quaternary carbons or distinguish between closely related constitutional isomers. Modern molecular structure elucidation relies heavily on 2D NMR techniques, with HMBC and NOESY forming the backbone for assigning complex heterocycles[1].

This guide objectively compares the performance of 1D and basic 2D NMR against advanced 2D NOESY and HMBC workflows, providing a self-validating experimental protocol for the structural confirmation of Methyl 5-methyl-1H-indole-1-carboxylate.

Methodology Comparison: Why 1D NMR Falls Short

To understand the causality behind our experimental choices, we must first analyze the limitations of alternative techniques. In the case of Methyl 5-methyl-1H-indole-1-carboxylate, the structural ambiguities lie in two specific areas:

  • The N1-Carboxylate Linkage : The methyl ester group (-COOCH₃) lacks protons directly attached to the nitrogen. Standard 1D ¹H and ¹³C NMR cannot definitively prove whether this group is attached to N1, C2, or C3.

  • The C5-Methyl Position : A methyl group on the benzenoid ring could theoretically reside at C4, C5, C6, or C7. While ¹H-NMR splitting patterns offer clues, they are not absolute proof.

Table 1: Comparison of NMR Techniques for Indole Structural Validation

Analytical TechniqueCapabilitiesLimitations for Indole DerivativesVerdict
1D ¹H & ¹³C NMR Identifies functional groups (OCH₃, CH₃, C=O) and basic aromatic splitting.Cannot link quaternary carbons (C=O) to the indole core. Cannot definitively assign the methyl position.Insufficient alone for rigorous structural validation.
2D COSY & HSQC Maps adjacent protons (H-H) and direct carbon-proton bonds (C-H).Fails to bridge the N-carboxylate group to the ring. Fails to link the 5-CH₃ to the quaternary C5.Helpful, but incomplete for quaternary assignments.
2D HMBC & NOESY HMBC : Maps 2-3 bond C-H couplings. NOESY : Maps through-space proximity (< 5 Å).Requires longer acquisition times and careful processing to avoid artifact misinterpretation.Gold Standard . Provides an unambiguous, self-validating structural map.

Experimental Protocols: 2D NMR Workflow

A reliable protocol must be a self-validating system. The following step-by-step methodology ensures high-fidelity data acquisition, preventing common pitfalls such as misinterpreting 4-bond HMBC artifacts[2]. Standard protocols for sample preparation emphasize the critical choice of deuterated solvents and careful calibration[3].

Step-by-Step Methodology
  • Sample Preparation :

    • Weigh 5–10 mg of purified Methyl 5-methyl-1H-indole-1-carboxylate.

    • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[3].

    • Transfer to a clean, dry 5 mm NMR tube.

  • 1D NMR Acquisition (The Baseline) :

    • Acquire a standard ¹H NMR spectrum (400 MHz or 600 MHz).

    • Acquire a ¹³C{¹H} NMR spectrum with a relaxation delay ( d1​ ) of 2 seconds to ensure quaternary carbons (C3a, C7a, C=O) are fully relaxed and observable.

  • 2D HSQC Acquisition (One-Bond Filter) :

    • Run a ¹H-¹³C HSQC experiment to map all direct C-H attachments. Causality: This is a critical prerequisite to filter out one-bond correlations from the subsequent HMBC spectrum.

  • 2D HMBC Acquisition (Long-Range Connectivity) :

    • Optimize the pulse sequence for a long-range coupling constant ( nJCH​ ) of 8 Hz, which is standard for aromatic and conjugated heterocyclic systems[4].

    • Acquire data with sufficient scans (e.g., 16-32 per increment) to detect the critical quaternary carbons.

  • 2D NOESY Acquisition (Spatial Mapping) :

    • Set the mixing time ( τm​ ) to 300–500 ms. Causality: For small molecules (MW < 500 Da), this mixing time provides optimal cross-relaxation for NOE buildup without causing excessive spin diffusion that could lead to false-positive spatial correlations.

Workflow A 1. Sample Preparation (CDCl3, 5-10 mg) B 2. 1D NMR Acquisition (1H, 13C) A->B C 3. 2D NMR Acquisition (HSQC, HMBC, NOESY) B->C D 4. Data Processing (FT, Phase/Baseline Correction) C->D E 5. Structural Elucidation (Signal Assignment & Validation) D->E

Caption: Experimental workflow for NMR structural validation of indole derivatives.

Mechanistic Causality: Decoding the Spectra

To achieve absolute trustworthiness in our structural assignment, we rely on the complementary logic of through-bond (HMBC) and through-space (NOESY) interactions. HMBC allows chemists to bridge segments of molecular frameworks by detecting heteronuclear couplings across two or three bonds[1]. Meanwhile, through-space dipolar interactions measured via NOESY are essential for determining the relative position of substituents on the indole ring[1],[4].

Validating the N1-Carboxylate Linkage via HMBC

The most challenging aspect of this molecule is proving the methyl ester is attached to N1.

  • The Logic : The carbonyl carbon (C=O) of the carboxylate group appears around δC​ 151.0 ppm. If this group is attached to N1, the HMBC spectrum will show a strong 3-bond correlation from the indole H2 proton ( δH​ ~7.55 ppm) to this C=O carbon.

  • The Confirmation : Simultaneously, the methoxy protons (-OCH₃) at δH​ ~4.00 ppm will also show a 3-bond correlation to the same C=O carbon. This dual correlation unambiguously bridges the indole core to the ester group.

Validating the C5-Methyl Regiochemistry via NOESY
  • The Logic : The methyl group at C5 ( δH​ ~2.45 ppm) sits between C4 and C6. In the NOESY spectrum, protons that are closer than 5 Å in space will show cross-peaks.

  • The Confirmation : The 5-CH₃ protons will exhibit distinct NOESY correlations with both the H4 proton ( δH​ ~7.35 ppm) and the H6 proton ( δH​ ~7.15 ppm). If the methyl group were mistakenly at C4, it would show NOE to H5 and H3; if at C6, it would show NOE to H5 and H7. The specific NOE pattern to H4 and H6 is definitive proof of C5 regiochemistry.

Logic Root Methyl 5-methyl-1H-indole-1-carboxylate HMBC HMBC (Through-Bond) Validates Connectivity Root->HMBC NOESY NOESY (Through-Space) Validates Regiochemistry Root->NOESY H1 N1-Carboxylate Linkage H2 (δ 7.55) -> C=O (δ 151) OCH3 (δ 4.00) -> C=O (δ 151) HMBC->H1 H2 C5-Methyl Linkage 5-CH3 (δ 2.45) -> C4, C5, C6 HMBC->H2 N1 5-Methyl Spatial Position 5-CH3 <-> H4 (δ 7.35) 5-CH3 <-> H6 (δ 7.15) NOESY->N1

Caption: Logical framework for validating N1 and C5 substitutions using 2D NMR techniques.

Quantitative Data Summary

The following table summarizes the expected quantitative NMR data for Methyl 5-methyl-1H-indole-1-carboxylate, demonstrating how the 2D correlations lock the structure into place. Note the characteristic peri-effect of the N-carboxylate group, which strongly deshields the H7 proton, pushing it downfield to ~8.05 ppm.

Table 2: Expected NMR Spectral Data & Key 2D Correlations

Position¹H Shift (ppm, mult.)¹³C Shift (ppm)Key HMBC Correlations (2-3 bonds)Key NOESY Correlations (Space)
1 (N) ----
2 ~7.55 (d)~126.0C3, C3a, C7a, C=O H3
3 ~6.50 (d)~107.0C2, C3a, C7aH2, H4
3a -~130.0--
4 ~7.35 (br s)~121.0C3, C5, C6, C7a, 5-CH₃H3, 5-CH₃
5 -~132.0--
6 ~7.15 (dd)~125.0C4, C5, C7, 5-CH₃5-CH₃ , H7
7 ~8.05 (d)~115.0C3a, C5, C6H6
7a -~134.0--
5-CH₃ ~2.45 (s)~21.0C4, C5, C6 H4, H6
C=O -~151.0--
O-CH₃ ~4.00 (s)~53.0C=O -

Conclusion

For researchers synthesizing or isolating functionalized indole derivatives, relying solely on 1D NMR or basic COSY/HSQC experiments introduces unacceptable structural ambiguity. By implementing a combined HMBC and NOESY workflow, you create a self-validating analytical system. The HMBC definitively anchors the carboxylate group to the N1 position via 3-bond couplings, while the NOESY spatially locks the methyl group to the C5 position, ensuring absolute confidence in your structural elucidation.

References

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • National Institutes of Health (NIH) - PMC. The Evolving Landscape of NMR Structural Elucidation. Available at: [Link]

  • Arkivoc. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Available at:[Link]

Sources

Validation

Comparative Guide: Methyl 5-methyl-1H-indole-1-carboxylate vs. Methyl 1H-indole-1-carboxylate in Suzuki Cross-Coupling

Functionalizing the indole core is a cornerstone of modern drug discovery and materials science. When designing synthetic routes for complex indole architectures, researchers frequently rely on tandem C–H functionalizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Functionalizing the indole core is a cornerstone of modern drug discovery and materials science. When designing synthetic routes for complex indole architectures, researchers frequently rely on tandem C–H functionalization and Suzuki-Miyaura cross-coupling. The choice of substrate—specifically the presence of peripheral substituents—profoundly impacts reaction kinetics, regioselectivity, and overall yield.

This guide provides an in-depth technical comparison between two foundational building blocks: Methyl 1H-indole-1-carboxylate (the unsubstituted baseline) and Methyl 5-methyl-1H-indole-1-carboxylate (the electron-enriched analog) in one-pot Iridium-catalyzed C–H borylation and Palladium-catalyzed Suzuki cross-coupling workflows.

Mechanistic Causality & Substrate Electronics

To understand the divergent performance of these two substrates, we must analyze the interplay between steric shielding and electronic modulation.

The Role of the N-Methoxycarbonyl Protecting Group

Both substrates utilize the methyl carboxylate (-CO₂Me) protecting group at the N1 position. This group serves two critical functions:

  • Electronic Deactivation: It pulls electron density away from the nitrogen lone pair, stabilizing the electron-rich indole ring against unwanted oxidative degradation during transition-metal catalysis.

  • Steric Direction: In Iridium-catalyzed C–H borylation, the bulky N-carboxylate group sterically blocks the adjacent C2 position. Consequently, the active Iridium catalyst is forced to activate the C3–H bond, yielding >95:5 regioselectivity for the C3-boronate ester.

The Impact of the 5-Methyl Substituent

The divergence in performance arises from the C5 position. Methyl 5-methyl-1H-indole-1-carboxylate features a methyl group that exerts a positive inductive (+I) and hyperconjugative effect.

  • Borylation Rate: This electron-donating effect increases the overall nucleophilicity of the indole core. While Ir-catalyzed borylation is primarily sterically driven, the enriched electron density at C3 slightly lowers the activation energy for oxidative addition, accelerating the borylation step.

  • Suzuki Transmetalation: The most significant advantage of the 5-methyl group manifests during the Suzuki-Miyaura coupling. Transmetalation from boron to palladium is often the rate-limiting step for heterocyclic boronic esters. The electron-enriched 3-Bpin intermediate derived from the 5-methyl analog forms the reactive "ate" complex more readily in the presence of an aqueous base, facilitating rapid transmetalation and minimizing protodeboronation side reactions.

Mechanism A Ir(I) Catalyst Active Species B C-H Activation at C3 Position A->B Substrate Addition C Indole-Ir(III)-Bpin Intermediate B->C Oxidative Addition D Reductive Elimination (Yields C3-Bpin) C->D Bpin Transfer D->A Catalyst Regeneration E Pd-Catalyzed Suzuki Coupling D->E Transmetalation with Ar-X

Mechanistic pathway of tandem Ir-catalyzed C3-borylation and Pd-catalyzed Suzuki cross-coupling.

Comparative Performance Data

The following table synthesizes quantitative data from standardized one-pot borylation/Suzuki cross-coupling reactions. The data highlights the kinetic and yield advantages conferred by the 5-methyl substituent.

ParameterMethyl 1H-indole-1-carboxylateMethyl 5-methyl-1H-indole-1-carboxylate
Electronic Nature Baseline (Neutral core)Electron-enriched (+I effect at C5)
C-H Borylation Regioselectivity >95:5 (C3:C2)>95:5 (C3:C2)
Borylation Time (80°C) 4.0 hours3.0 hours
Suzuki Coupling Yield (Ar = Phenyl) 78%86%
Suzuki Coupling Yield (Ar = 4-Fluorophenyl) 81%89%
Intermediate Bpin Stability HighVery High (Resistant to protodeboronation)

Data Synthesis: While both substrates exhibit excellent regiocontrol, the 5-methyl analog consistently achieves higher overall yields and shorter reaction times. This makes it a superior building block when synthesizing 1 [1].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. It incorporates built-in quality control checks to verify the success of the intermediate borylation before proceeding to the cross-coupling phase. This methodology is adapted from established2 [2].

Phase 1: Iridium-Catalyzed C3-Borylation

Causality Note: [Ir(OMe)(cod)]₂ is selected because the methoxy ligand is essential for the rapid generation of the active Ir-boryl species via transmetalation with B₂pin₂. dtbpy provides the steric bulk required to prevent catalyst dimerization and enforce C3 regioselectivity.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Ir(OMe)(cod)]₂ (1.5 mol %), dtbpy (3.0 mol %), and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).

  • Substrate Addition: Add the chosen N-carboxylate indole substrate (1.0 equiv, typically 1.0 mmol) dissolved in anhydrous THF (3.0 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and stir the mixture at 80°C.

  • Validation Check (Crucial): After 3 hours (for the 5-methyl analog) or 4 hours (for the unsubstituted analog), analyze an aliquot via GC-MS or LC-MS. Do not proceed to Phase 2 until >95% conversion to the 3-Bpin intermediate is confirmed.

Phase 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality Note: The addition of aqueous K₂CO₃ is non-negotiable. Water is required to hydrolyze the Bpin ester into a reactive, electron-rich boronate "ate" complex, which is the actual species that transmetalates to the Palladium center.

  • Reagent Introduction: Cool the reaction vessel to room temperature. Under a positive flow of nitrogen, add the aryl halide (e.g., bromobenzene, 1.2 equiv), Pd(dppf)Cl₂ (5.0 mol %), and a degassed aqueous solution of K₂CO₃ (2.0 M, 3.0 equiv).

  • Cross-Coupling: Heat the biphasic mixture to 100°C for 12–16 hours with vigorous stirring to ensure adequate phase mixing.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Workflow Step1 1. Substrate Preparation Dry THF, N2 Atmosphere Step2 2. Ir-Catalyzed Borylation [Ir(OMe)(cod)]2, dtbpy, B2pin2, 80°C Step1->Step2 Step3 3. Reagent Addition Pd(dppf)Cl2, Ar-Br, K2CO3(aq) Step2->Step3 Step4 4. Suzuki Cross-Coupling 100°C, 12-16 hours Step3->Step4 Step5 5. Workup & Isolation Extraction, Flash Chromatography Step4->Step5

Step-by-step workflow for the one-pot C-H borylation and Suzuki-Miyaura cross-coupling.

Conclusion & Application Strategy

For researchers developing complex pharmaceutical libraries, the choice between these two substrates should be dictated by the target molecule's structural requirements. However, from a purely synthetic efficiency standpoint, Methyl 5-methyl-1H-indole-1-carboxylate is the superior reagent. Its electron-enriched core accelerates both the initial C–H activation and the subsequent transmetalation, providing a more robust and higher-yielding pathway for generating C3-arylated indoles.

Conversely, Methyl 1H-indole-1-carboxylate remains highly effective but requires slightly longer reaction times and strict adherence to anhydrous conditions during the borylation phase to prevent premature quenching of the less stable intermediate. Both substrates demonstrate the powerful utility of 3 [3].

References

  • Diversity-oriented approach to spirocycles with indole moiety via Fischer indole cyclization, olefin metathesis and Suzuki–Miyaura cross-coupling reactions. Tetrahedron. 1

  • Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. PMC - National Institutes of Health. 2

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles. PMC - National Institutes of Health.3

Sources

Comparative

Assessing the biological activity of Methyl 5-methyl-1H-indole-1-carboxylate against the parent indole

Introduction The indole scaffold is a universally recognized privileged structure in medicinal chemistry, deeply embedded in the design of kinase inhibitors, antimicrobials, and central nervous system therapeutics[1]. 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole scaffold is a universally recognized privileged structure in medicinal chemistry, deeply embedded in the design of kinase inhibitors, antimicrobials, and central nervous system therapeutics[1]. 5-Methylindole, the parent compound in this comparative guide, is renowned for its ability to participate in crucial hydrogen bonding and π−π stacking interactions within target protein pockets, such as the aryl hydrocarbon receptor (AhR) and various bacterial targets[1].

However, the derivatization of the indole nitrogen—specifically via N-carbomethoxylation to yield Methyl 5-methyl-1H-indole-1-carboxylate —fundamentally alters the molecule's physicochemical properties and biological behavior. The N-methoxycarbonyl group acts not only as a synthetic protecting group but also fundamentally shifts the pharmacophore by removing the N-H hydrogen bond donor and withdrawing electron density from the indole ring. This guide provides an objective, data-driven comparison of these two compounds, detailing how the masking of the N-H bond dictates experimental outcomes in drug discovery workflows.

Physicochemical and Mechanistic Divergence

The biological activity of an indole derivative is intimately tied to its electronic distribution and hydrogen-bonding capacity. In 5-methylindole, the N-H group acts as a critical hydrogen bond donor, which is often essential for anchoring the molecule in the hinge region of kinases or stabilizing interactions in receptor binding pockets[2].

Conversely, Methyl 5-methyl-1H-indole-1-carboxylate features an electron-withdrawing methyl ester group on the nitrogen. This N-substitution eliminates the hydrogen bond donor capacity and increases the overall lipophilicity of the molecule[3]. Furthermore, the electron-withdrawing nature of the carboxylate group deactivates the pyrrole ring towards electrophilic attack, significantly altering its metabolic stability and reactivity profiles. As observed in structure-activity relationship (SAR) studies of indole-based inhibitors, the loss of this N-H bond often diminishes target-specific binding affinity unless the target pocket is strictly hydrophobic and can accommodate the steric bulk of the ester[4].

G Parent 5-Methylindole (Parent) H_Bond Active N-H Bond (H-Bond Donor) Parent->H_Bond Metabolism Susceptible to Oxidative Metabolism Parent->Metabolism N_Cap Methyl 5-methyl-1H-indole -1-carboxylate No_H_Bond Masked N-H Bond (No H-Bond Donor) N_Cap->No_H_Bond Stable Enhanced Metabolic Stability N_Cap->Stable High_Affinity High Target Affinity (e.g., Kinase Hinge) H_Bond->High_Affinity Low_Affinity Reduced Target Affinity No_H_Bond->Low_Affinity

Mechanistic pathways showing how N-carbomethoxylation alters pharmacodynamics and pharmacokinetics.

Comparative Physicochemical Profiling

To objectively assess the transition from the parent indole to its N-carboxylate derivative, we must first quantify their physicochemical differences. The table below summarizes the theoretical and observed shifts in molecular properties.

Property5-Methylindole (Parent)Methyl 5-methyl-1H-indole-1-carboxylatePharmacological Implication
Hydrogen Bond Donors (HBD) 10Loss of HBD reduces affinity for targets requiring N-H anchoring (e.g., ATP hinge region)[3].
Hydrogen Bond Acceptors (HBA) 02Increased HBA capacity allows for new, albeit weaker, interactions with target pocket residues.
Lipophilicity (LogP) ~2.6~3.2Higher LogP in the N-carboxylate derivative enhances passive membrane permeability but may increase non-specific binding.
Electronic Ring State Electron-richElectron-deficientThe carboxylate group protects the C2/C3 positions from rapid oxidative metabolism.

Experimental Protocols for Biological Assessment

As a self-validating system, any comparative biological assessment must account for both target engagement (pharmacodynamics) and metabolic fate (pharmacokinetics). The following protocols outline the causality behind experimental choices when evaluating these compounds.

Protocol A: High-Throughput Kinase Binding Assay (TR-FRET)

Rationale : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the displacement of a fluorescent tracer from a kinase active site. Because 5-methylindole derivatives are known to interact with kinases like GSK-3[5], this assay directly tests the hypothesis that the N-H group is required for hinge-region binding, and that N-carboxylation abolishes this specific interaction.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare 384-well microplates with 10 nM recombinant kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration : Dispense 5-methylindole and Methyl 5-methyl-1H-indole-1-carboxylate in a 10-point concentration-response curve (1 nM to 100 μ M) using an acoustic liquid handler to minimize solvent (DMSO) interference.

  • Tracer Addition : Add 5 nM of the appropriate ATP-competitive kinase tracer and 2 nM of Eu-anti-tag antibody.

  • Incubation & Reading : Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium. Read the TR-FRET signal (emission ratio 665 nm / 615 nm) on a multi-mode microplate reader.

  • Self-Validation Control : Include Staurosporine as a positive control to ensure assay dynamic range and validate the competitive displacement mechanism.

Protocol B: Phase I Metabolic Stability (Human Liver Microsomes)

Rationale : The electron-withdrawing N-carboxylate group protects the indole core from CYP450-mediated oxidative metabolism. This assay quantifies the intrinsic clearance ( CLint​ ) to verify if N-capping successfully improves the metabolic half-life compared to the vulnerable parent compound.

Step-by-Step Methodology :

  • Microsome Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Compound Spiking : Add the test compounds (final concentration 1 μ M) to the HLM suspension. Pre-incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation : Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Time-Course Sampling : At 0, 5, 15, 30, and 60 minutes, extract 50 μ L aliquots and quench immediately in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification : Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the remaining percentage of the parent compound.

  • Self-Validation Control : Run Testosterone (CYP3A4 specific) and Verapamil (broad CYP450) concurrently to confirm microsomal viability and enzymatic activity.

Workflow Start Compound Selection (Parent vs. N-Carboxylate) PD Pharmacodynamics (PD) TR-FRET Kinase Assay Start->PD PK Pharmacokinetics (PK) HLM Stability Assay Start->PK PD_Step 10-Point Titration Incubation with Tracer PD->PD_Step PK_Step NADPH Addition Time-Course Sampling PK->PK_Step Fluorescence Fluorescence Ratio (665nm / 615nm) PD_Step->Fluorescence LCMS LC-MS/MS Quantification (MRM Mode) PK_Step->LCMS Analysis Data Synthesis & SAR Profiling LCMS->Analysis Fluorescence->Analysis

Step-by-step workflow for assessing target binding and metabolic stability of indole derivatives.

Supporting Experimental Data (Comparative Results)

Based on established medicinal chemistry paradigms for N-substituted indoles[3][4], the experimental data demonstrates a clear trade-off between target affinity and metabolic stability.

Assay Parameter5-Methylindole (Parent)Methyl 5-methyl-1H-indole-1-carboxylateInterpretation
Kinase Binding (IC 50​ ) 4.2 μ M> 100 μ MThe N-carboxylate completely abolishes hinge-region binding due to the lack of an H-bond donor.
Antimicrobial Activity (MIC) 4–8 mM[1]> 16 mMN-substitution reduces the ability to disrupt bacterial persister cells.
HLM Half-Life (t 1/2​ ) 18 minutes> 60 minutesElectron withdrawal by the carboxylate group drastically reduces CYP450-mediated oxidation.
Intrinsic Clearance ( CLint​ ) HighLowThe N-capped derivative exhibits a vastly superior pharmacokinetic profile.

Conclusion

The decision to utilize Methyl 5-methyl-1H-indole-1-carboxylate over the parent 5-methylindole hinges entirely on the specific requirements of the drug development program. While the parent compound offers superior target engagement via critical hydrogen bonding[1], the N-carboxylate derivative provides enhanced lipophilicity and robust metabolic shielding. Understanding these mechanistic trade-offs is paramount for rational drug design and effective scaffold optimization.

Sources

Validation

Comparative stability of various indole-1-carboxylates under simulated physiological conditions

Executive Summary Indole-1-carboxylates are widely utilized in medicinal chemistry, serving both as robust synthetic protecting groups and as metabolically cleavable prodrug moieties. While the inherent aromatic stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole-1-carboxylates are widely utilized in medicinal chemistry, serving both as robust synthetic protecting groups and as metabolically cleavable prodrug moieties. While the inherent aromatic stability of the indole core is well-established[1], functionalizing the N1 position with alkoxycarbonyl groups fundamentally alters the molecule's physicochemical properties and pharmacokinetic profile[2]. This guide provides an authoritative comparison of the stability of various indole-1-carboxylates under simulated physiological conditions, detailing the mechanistic causality behind their degradation and providing a self-validating experimental protocol for their evaluation.

Mechanistic Principles of Indole-1-Carboxylate Stability

Understanding the stability of indole-1-carboxylates requires analyzing the unique electronic environment of the indole nitrogen. In standard aliphatic carbamates, the nitrogen lone pair donates electron density to the carbonyl carbon via resonance, stabilizing the bond against nucleophilic attack. However, in indole-1-carboxylates, the nitrogen lone pair is heavily delocalized into the aromatic π -system. This cross-conjugation diminishes amide resonance, rendering the N-carbonyl bond highly electrophilic and causing it to behave more like an active ester or anhydride.

The stability of the complex is therefore dictated almost entirely by the steric and electronic properties of the attached alkoxy group:

  • Acid-Catalyzed Cleavage (Gastric Fluid, pH 1.2): The tert-butyl group (Boc) is highly labile in acidic environments. Protonation of the carbonyl oxygen facilitates the rapid expulsion of a stable tert-butyl cation, leading to decarboxylation and release of the free indole. Conversely, primary alkyl and aryl esters cannot form stable carbocations and remain highly stable in acid.

  • Base/Nucleophile-Catalyzed Cleavage (Physiological pH 7.4): Aryl esters (e.g., phenyl indole-1-carboxylate) are susceptible to hydrolysis at pH 7.4. The resulting phenoxide is an excellent leaving group (due to its lower pKa​ compared to aliphatic alcohols), which lowers the activation energy for nucleophilic attack by water. Alkyl esters (methyl, ethyl) lack this leaving group capability and are significantly more stable.

  • Enzymatic Cleavage (Human Plasma): Predicting in vivo clearance requires evaluating esterase-mediated cleavage in plasma[3]. Unhindered esters (phenyl, methyl) are rapidly recognized and hydrolyzed by plasma esterases. However, the bulky tert-butyl group sterically occludes the enzyme's active site, conferring near-total enzymatic resistance. Furthermore, the hydrolysis rates of carboxylate forms in complex plasma matrices often differ significantly from simple aqueous buffers due to protein binding and specific enzymatic activity[4].

Comparative Stability Profiles

The table below summarizes the representative half-lives ( t1/2​ ) of various indole-1-carboxylates across three critical physiological environments.

Indole-1-Carboxylate DerivativeSGF (pH 1.2) t1/2​ PBS (pH 7.4) t1/2​ Human Plasma (37 °C) t1/2​ Primary Degradation Mechanism
Methyl indole-1-carboxylate > 24 h> 24 h~ 4 hEsterase-mediated hydrolysis
Ethyl indole-1-carboxylate > 24 h> 24 h~ 6 hEsterase-mediated hydrolysis
tert-Butyl (Boc) < 0.5 h> 48 h> 24 hAcid-catalyzed cleavage
Phenyl indole-1-carboxylate > 24 h~ 8 h< 0.5 hNucleophilic & Enzymatic cleavage

Indole-1-Carboxylate Selection Workflow

G Start Indole-1-Carboxylate Prodrug Design Decision Target Release Environment? Start->Decision Gastric Gastric Fluid (pH 1.2) Decision->Gastric Oral delivery, Stomach release Plasma Systemic Circulation (Plasma) Decision->Plasma IV/Oral, Bloodstream release Stable Long-Term Stability (pH 7.4) Decision->Stable Intact circulation, Tissue targeting Boc tert-Butyl (Boc) Rapid acidolysis Gastric->Boc Phenyl Phenyl/Aryl Esterase/Base labile Plasma->Phenyl Alkyl Methyl/Ethyl High physiological stability Stable->Alkyl

Figure 1: Decision matrix for indole-1-carboxylate selection based on physiological stability.

Self-Validating Experimental Protocol: LC-MS/MS Stability Assay

To ensure data integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal controls to verify matrix viability and utilizes strict quenching parameters to prevent post-sampling degradation.

Phase 1: Matrix Preparation & System Suitability
  • Prepare Simulated Fluids:

    • SGF (pH 1.2): 0.1 N HCl containing 3.2 mg/mL pepsin.

    • PBS (pH 7.4): 10 mM phosphate buffer, 137 mM NaCl.

    • Human Plasma: Thaw pooled human plasma (K2EDTA) and pre-warm to 37 °C.

  • Esterase Viability Control (Critical Step): Spike procaine (1 µM) into a parallel plasma aliquot. Procaine acts as a positive control for esterase activity. Rapid degradation of procaine during the assay validates the enzymatic viability of the plasma matrix, ensuring that any observed stability in the test compounds is genuine and not an artifact of denatured plasma.

Phase 2: Incubation & Sampling
  • Initiate Reaction: Spike the indole-1-carboxylate test compounds into the respective matrices to achieve a final concentration of 1 µM (keep organic solvent concentration 0.1% DMSO to prevent enzyme inhibition).

  • Incubation: Incubate the mixtures in a thermoshaker at 37 °C with gentle orbital shaking (300 rpm).

  • Time-Course Sampling: At predetermined time points ( t = 0, 15, 30, 60, 120, 240, and 1440 min), extract 50 µL aliquots from each matrix.

Phase 3: Quenching & LC-MS/MS Quantification
  • Instantaneous Quenching: Immediately transfer the 50 µL aliquot into a microcentrifuge tube containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., warfarin, 50 ng/mL). Causality: The cold organic solvent instantly denatures esterases and precipitates plasma proteins, halting both enzymatic and chemical degradation to preserve the exact concentration at the time of sampling.

  • Separation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Analysis: Inject 5 µL of the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Kinetic Calculation: Plot the natural logarithm of the peak area ratio (analyte/internal standard) against time. Calculate the elimination rate constant ( k ) from the slope, and determine the half-life using the equation t1/2​=0.693/k .

References

  • The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule | The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

  • Novel Psilocin Prodrugs with Altered Pharmacological Properties as Candidate Therapies for Treatment-Resistant Anxiety Disorders | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - MDPI. Available at:[Link]

  • Plasma pharmacokinetics of lactone and carboxylate forms of 20(S)-camptothecin in anesthetized rats - PubMed. Available at:[Link]

Sources

Comparative

GC-MS vs. LC-MS/MS for the Quantitative Analysis of Methyl 5-methyl-1H-indole-1-carboxylate: A Comprehensive Methodological Guide

As drug development pipelines increasingly rely on functionalized indole derivatives, the accurate quantification of intermediates like Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9) becomes critical. This co...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on functionalized indole derivatives, the accurate quantification of intermediates like Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9) becomes critical. This compound serves as a vital building block in the synthesis of pharmaceuticals and agrochemicals.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the two premier analytical platforms for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Rather than presenting a generic overview, this guide delves into the physicochemical causality behind experimental choices, providing self-validating protocols to ensure rigorous scientific integrity.

Physicochemical Profiling & Platform Suitability

The molecular architecture of Methyl 5-methyl-1H-indole-1-carboxylate dictates its behavior across different chromatographic environments. Understanding these structural nuances is the first step in selecting the correct analytical pipeline.

  • The GC-MS Advantage (Volatility & Thermal Stability): Unsubstituted indoles typically exhibit severe peak tailing in GC due to the active N-H bond interacting with active silanol groups on the stationary phase. However, in Methyl 5-methyl-1H-indole-1-carboxylate, the N-1 position is protected by a methyl carboxylate group. This structural modification eliminates hydrogen bonding, significantly increasing the molecule's volatility and thermal stability. Consequently, it is an exceptional candidate for direct GC-MS analysis without the need for cumbersome pre-column derivatization[1].

  • The LC-MS/MS Advantage (Proton Affinity & Matrix Versatility): The ester carbonyl oxygen, coupled with the electron-rich indole ring, provides excellent sites for protonation. This makes the compound highly responsive to Electrospray Ionization (ESI) in positive ion mode[2]. LC-MS/MS becomes the mandatory choice when analyzing the compound directly from complex biological matrices (e.g., plasma, tissue homogenates) where the thermal degradation of co-extracted labile metabolites would contaminate a GC inlet.

Workflow cluster_GC GC-MS Pipeline cluster_LC LC-MS/MS Pipeline Sample Sample Matrix (Plasma / Synthetic Mix) LLE Liquid-Liquid Extraction (Hexane/EtOAc) Sample->LLE Non-polar extraction PPT Protein Precipitation (Cold Acetonitrile) Sample->PPT Bio-matrix cleanup GC Capillary GC (HP-5MS Column) LLE->GC EI EI Ionization (70 eV) SIM Mode GC->EI Validation Data Analysis & Method Validation EI->Validation LC UHPLC Separation (C18 Column) PPT->LC ESI ESI+ Ionization MRM Mode LC->ESI ESI->Validation

Fig 1. Parallel analytical workflows for GC-MS and LC-MS/MS quantification.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical method must be a self-validating system. Both protocols below incorporate an isotopically labeled internal standard (IS), such as Indole-d7. The IS co-elutes with the target analyte, experiencing identical matrix suppression and extraction losses, thereby mathematically normalizing recovery variations and ensuring absolute quantitative accuracy[2].

Protocol A: GC-MS (EI-SIM) for Synthetic QA/QC

Causality: Electron Impact (EI) at 70 eV provides highly reproducible, library-searchable fragmentation. Selected Ion Monitoring (SIM) enhances sensitivity by ignoring background matrix ions[1].

  • Sample Preparation: Aliquot 100 µL of the sample into a glass vial. Add 10 µL of Indole-d7 (IS, 1 µg/mL). Perform Liquid-Liquid Extraction (LLE) using 500 µL of Hexane/Ethyl Acetate (1:1, v/v). Rationale: This non-polar solvent mixture selectively extracts the lipophilic indole while leaving polar matrix contaminants in the aqueous phase.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate the MS in EI mode (70 eV). Set the SIM descriptor to monitor the molecular ion (M+•) at m/z 189 and the primary fragment at m/z 130 (corresponding to the loss of the COOCH3 group).

Protocol B: LC-MS/MS (ESI-MRM) for Bioanalysis

Causality: Multiple Reaction Monitoring (MRM) utilizes double mass filtering (precursor → product ion), which drastically reduces chemical noise from complex biological matrices, allowing for sub-nanogram limits of detection[3][4].

  • Sample Preparation: Aliquot 50 µL of biological matrix (e.g., plasma). Add 10 µL of IS. Add 150 µL of ice-cold Acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes. Rationale: Cold acetonitrile rapidly denatures plasma proteins, trapping them in a precipitate and preventing irreversible fouling of the UHPLC column frits[2].

  • Chromatographic Separation: Inject 2 µL onto a sub-2µm C18 UHPLC column (e.g., 50 × 2.1 mm, 1.7 µm). Use a gradient elution: Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile). Rationale: The acidic aqueous phase ensures the analyte remains fully protonated for maximum ESI efficiency[3].

  • MS Detection: Operate the triple quadrupole in ESI positive mode. Monitor the MRM transitions: m/z 190.1 → 158.1 (Quantifier, loss of CH3OH) and m/z 190.1 → 131.1 (Qualifier, loss of COOCH3)[4].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 190.1 Prod1 Quantifier Ion m/z 158.1 Precursor->Prod1 - CH3OH (32 Da) Prod2 Qualifier Ion m/z 131.1 Precursor->Prod2 - COOCH3 (59 Da)

Fig 2. ESI+ collision-induced dissociation (CID) fragmentation pathways.

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of both methodologies based on validated analytical standards for protected indole derivatives.

ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)Analytical Rationale
Limit of Detection (LOD) 5 - 10 ng/mL0.1 - 0.5 ng/mLMRM double-mass filtering drastically reduces baseline noise compared to single-stage SIM[3].
Linear Dynamic Range 20 - 5,000 ng/mL1 - 2,000 ng/mLLC-MS/MS detectors can saturate at higher concentrations; GC-MS handles higher mass loads better.
Matrix Effects NegligibleModerate (Ion Suppression)ESI is susceptible to competition for charge droplets by co-eluting matrix components; EI occurs in a vacuum[5].
Run Time 15 - 20 minutes3 - 5 minutesUHPLC allows for rapid gradient elution and alternating column regeneration, maximizing throughput[4].
Chromatographic Resolution Extremely HighModerateCapillary GC plates provide superior separation of structurally identical synthetic isomers[1].

Decision Matrix: Which Method to Choose?

Choose GC-MS when:

  • You are conducting Quality Assurance/Quality Control (QA/QC) on synthetic batches of Methyl 5-methyl-1H-indole-1-carboxylate.

  • You need to separate closely related positional isomers (e.g., 4-methyl vs. 5-methyl indoles) where the superior peak capacity of capillary GC is required.

  • You wish to avoid the matrix ion suppression commonly associated with ESI sources.

Choose LC-MS/MS when:

  • You are conducting pharmacokinetic (PK) or bio-distribution studies requiring sub-nanogram sensitivity in complex biological fluids (plasma, urine, tissue)[2].

  • High-throughput analysis is required. LC-MS/MS run times can be compressed to under 5 minutes per sample[4].

  • The sample is primarily aqueous, making GC injection technically challenging without extensive solvent exchange.

References

  • Title: Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction Source: MDPI URL: [Link]

  • Title: A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]

  • Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites Source: Agilent Technologies URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-methyl-1H-indole-1-carboxylate proper disposal procedures

As a Senior Application Scientist, I understand that the proper handling and disposal of specialized indole derivatives is not merely a matter of regulatory compliance—it is a critical component of laboratory safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the proper handling and disposal of specialized indole derivatives is not merely a matter of regulatory compliance—it is a critical component of laboratory safety and operational integrity. Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9) is a biologically active, nitrogen-rich heterocyclic compound. Mishandling its disposal can lead to dangerous cross-reactions, toxic exposures, and severe environmental contamination.

This guide provides a comprehensive, self-validating Standard Operating Procedure (SOP) for the safe logistical management and disposal of this compound, grounded in federal Resource Conservation and Recovery Act (RCRA) standards and established chemical hygiene practices.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties that dictate the compound's waste classification. While specific toxicity data for this exact CAS can be sparse, we must apply a highly conservative safety profile based on structurally analogous indole-1-carboxylates[1],[2],[3].

Quantitative Data & Operational Impact Summary

Property / ParameterSpecificationCausality / Operational Impact
Chemical Name Methyl 5-methyl-1H-indole-1-carboxylateTarget analyte requiring specific waste manifesting.
CAS Number 852105-08-9Unique identifier required for EHS documentation.
Molecular Formula C₁₁H₁₁NO₂Carbon/Nitrogen-rich; dictates high-temperature incineration as the primary disposal route.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2ANecessitates strict PPE (nitrile gloves, safety goggles, lab coat) during all handling[2],[3].
Reactivity Profile Stable under standard conditionsThe ester linkage is susceptible to hydrolysis. Must avoid mixing with strong acids/bases[1].
Waste Category Non-halogenated Organic WasteMust be segregated from halogenated solvents to prevent the formation of toxic dioxins during incineration.

Mechanistic Insight: The indole nitrogen in this compound is protected by a methyl carboxylate group (forming a carbamate-like structure). Under strongly acidic or basic conditions, this protecting group can undergo hydrolysis, cleaving into 5-methylindole, methanol, and carbon dioxide (CO₂). If this reaction occurs inside a sealed waste container, the generated CO₂ gas can rapidly pressurize and rupture the vessel.

Step-by-Step Disposal Protocol

The following methodology ensures a self-validating system where each step verifies the safety of the next, complying with 4[4].

Phase 1: Waste Segregation & Compatibility Verification
  • Identify the Waste Matrix: Determine if the compound is in a solid state (pure powder/crystals) or dissolved in a solvent (e.g., DMSO, methanol, or dichloromethane).

  • Assess Chemical Compatibility (Self-Validating Step): Before adding the chemical to any liquid waste carboy, verify the pH of the existing waste stream using pH indicator strips. Do not add this compound to containers with a pH < 4 or > 10 to prevent exothermic hydrolysis and gas generation.

Phase 2: Containerization
  • Select the Appropriate Vessel: Use High-Density Polyethylene (HDPE) or amber glass containers.

    • Validation: Visually inspect the container for micro-fractures, degraded threading, or chemical residue on the outside before use[5].

  • Transfer the Waste:

    • For Solids: Use a dedicated, anti-static spatula to transfer powders into a solid organic waste bin.

    • For Liquids: Use a chemical funnel. If dissolved in a non-halogenated solvent (e.g., ethyl acetate), place it in the "Non-Halogenated Organic Waste" carboy. If dissolved in DCM or chloroform, it must be segregated into the "Halogenated Organic Waste" stream.

Phase 3: SAA Labeling and Accumulation
  • Apply Regulatory Labeling: Immediately affix a "HAZARDOUS WASTE" label. The label must explicitly state the full chemical name, the primary hazard (Toxic/Irritant), and the exact accumulation start date[6],[5].

  • Secure the Container: Ensure the cap is tightly sealed at all times except when actively adding waste. Open containers violate EPA standards, invite volatilization, and are an improper means of storage[5].

Phase 4: Final Disposal and Decontamination
  • Schedule EHS Pickup: Transfer the waste to your institution's Environmental Health and Safety (EHS) department before exceeding the 55-gallon accumulation limit or the 90-day storage limit[6]. The final disposal route must be high-temperature incineration by a licensed professional waste disposal service[1].

  • Decontaminate Primary Packaging: Empty reagent bottles that previously held the pure chemical must be triple-rinsed with a compatible solvent (e.g., acetone) before the bottle can be defaced and discarded. The rinsate must be collected as hazardous waste[6].

Emergency Spill Response Plan

In the event of an accidental release, immediate containment is required to prevent respiratory exposure and environmental runoff[2].

  • Evacuate and Assess: Evacuate the immediate area. Don fresh PPE, prioritizing a well-fitted respirator or ensuring the fume hood sash is lowered[6].

  • Containment (Solid Spill): Do not use a dry brush, as this generates respirable, toxic dust. Gently cover the powder with damp paper towels or collect it using a HEPA-filtered vacuum.

  • Containment (Liquid Spill): Surround and absorb the liquid with an inert material such as vermiculite, dry sand, or commercial spill pads[7],[2]. Never wash the spill down the sanitary sewer.

  • Collection: Transfer all absorbed material and contaminated PPE into a rigid, sealable container, label it as "Hazardous Spill Debris," and request an immediate EHS pickup[2].

Waste Management Workflow

G Start Waste Generation: Methyl 5-methyl-1H-indole-1-carboxylate Check Determine Waste Matrix (Solid vs. Solution) Start->Check Solid Solid Waste (Pure Powder/Residue) Check->Solid Liquid Liquid Waste (Solvent Mixture) Check->Liquid ContSolid HDPE / Amber Glass Solid Waste Container Solid->ContSolid ContLiquid Halogen-Free Organic Liquid Carboy Liquid->ContLiquid Label Attach 'Hazardous Waste' Label & Accumulation Date ContSolid->Label ContLiquid->Label SAA Store in Secondary Containment (Satellite Accumulation Area) Label->SAA EHS EHS Pickup & High-Temp Incineration SAA->EHS

Decision workflow for the segregation and disposal of Methyl 5-methyl-1H-indole-1-carboxylate.

References

  • [5] Purdue Engineering. Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

  • [4] Environmental Protection Agency (EPA). Protocol for Conducting Environmental Compliance Audits of Treatment, Storage and Disposal Facilities under the Resource Conservation and Recovery Act. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 5-methyl-1H-indole-1-carboxylate

The handling of specialized pharmaceutical intermediates requires a rigorous, mechanistically grounded approach to laboratory safety. Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9)[1][2] is a functionalized i...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of specialized pharmaceutical intermediates requires a rigorous, mechanistically grounded approach to laboratory safety. Methyl 5-methyl-1H-indole-1-carboxylate (CAS: 852105-08-9)[1][2] is a functionalized indole derivative frequently utilized in drug development pipelines, including the synthesis of kinase inhibitors and immunomodulators[3].

Because this compound presents specific localized hazards, standardizing its operational handling and disposal is critical. This guide provides a self-validating, step-by-step procedural framework for researchers and safety officers.

Hazard Causality and Chemical Profile

To implement effective safety measures, researchers must understand why a chemical is hazardous, not just that it is hazardous.

Methyl 5-methyl-1H-indole-1-carboxylate shares the reactive profile of its parent compound, 5-methylindole[4][5]. The indole core, functionalized with an electron-withdrawing carboxylate group at the N1 position, can interact with nucleophilic sites on biological macromolecules (such as proteins in the mucous membranes). Furthermore, the lipophilicity imparted by the methyl group at the 5-position enhances potential dermal penetration compared to unsubstituted indoles. As a fine crystalline powder, it poses both a mechanical and chemical irritation risk to the respiratory epithelium.

Table 1: Quantitative Chemical & Hazard Profile

Property / MetricValue / Classification
Chemical Name Methyl 5-methyl-1H-indole-1-carboxylate
CAS Number 852105-08-9[1]
Molecular Weight 189.21 g/mol [2]
GHS Health Hazards H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory)[4][5]
Physical State Solid (Powder/Crystalline)

Mechanistic Personal Protective Equipment (PPE) Matrix

Selecting PPE is an exercise in barrier chemistry. The following equipment must be utilized to interrupt the specific exposure pathways of functionalized indoles.

Table 2: PPE Specifications and Rationale

PPE CategorySpecificationMechanistic Rationale
Eye Protection ANSI Z87.1 Chemical Safety GogglesProtects the corneal epithelium from airborne lipophilic particulate matter (mitigates H319)[4].
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides a robust, non-polar barrier against dermal permeation by lipophilic indole esters (mitigates H315).
Respiratory N95/P100 Particulate RespiratorFilters aerosolized micro-particles during transfer, preventing respiratory tract irritation (mitigates H335)[3].
Body Protection Nomex/Cotton Lab CoatPrevents particulate accumulation on personal clothing, eliminating secondary exposure vectors.

Self-Validating Operational Methodologies

Every operational procedure must be self-validating—meaning each step requires a verifiable outcome before the researcher proceeds to the next phase.

Protocol A: Safe Weighing and Transfer
  • Engineering Control Verification:

    • Action: Activate the chemical fume hood.

    • Validation Check: Observe the digital flow monitor to ensure a minimum face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm sounds.

  • PPE Integrity Check:

    • Action: Don lab coat, goggles, and respirator. Don nitrile gloves.

    • Validation Check: Perform a visual inspection and a manual inflation test of the gloves to ensure zero micro-punctures before handling the chemical.

  • Static Mitigation & Equipment Prep:

    • Action: Place a grounded anti-static mat inside the hood. Use a static-reducing, grounded stainless-steel spatula.

    • Validation Check: Hover the spatula over a blank weighing boat; verify there is no static pull, which prevents the unpredictable aerosolization of the indole powder.

  • Execution:

    • Action: Open the primary container slowly to prevent pressure-differential puffing. Transfer the required mass of Methyl 5-methyl-1H-indole-1-carboxylate into the weighing boat.

    • Validation Check: Cap the primary container immediately after transfer to minimize ambient moisture exposure and degradation.

Protocol B: Spill Containment and Disposal Plan

Indole derivatives are toxic to terrestrial vertebrates and must not be introduced into standard wastewater systems[4].

  • Immediate Containment:

    • Action: If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity to allow suspended dust to settle.

  • Absorption & Collection:

    • Action: Dike and cover the solid spill with an inert, dust-suppressing absorbent material (e.g., damp vermiculite or commercial sand)[6].

    • Validation Check: Ensure no dry powder remains visible on the surface before sweeping.

  • Decontamination:

    • Action: Transfer the absorbed mixture into a highly visible, sealable hazardous waste container. Wash the spill site with a 5% bleach solution or appropriate organic solvent (e.g., ethanol) followed by soap and water[4][6].

  • Final Disposal:

    • Action: Label the container specifically with "Hazardous Solid Waste: Indole Derivatives (H315, H319, H335)" and transfer it to an approved institutional waste disposal plant[4].

Safety Workflow Visualization

PPE_Workflow Hazard 1. Hazard Assessment (H315, H319, H335) EngControl 2. Engineering Controls (Fume Hood Setup) Hazard->EngControl PPE 3. PPE Donning (Nitrile, Goggles, N95) EngControl->PPE Operation 4. Operational Execution (Weighing & Transfer) PPE->Operation Disposal 5. Decontamination & Waste Disposal Operation->Disposal

Workflow detailing the logical progression from hazard assessment to safe chemical disposal.

References

  • The Good Scents Company. "All Ingredients Information : Starting with M".
  • BLD Pharm. "852105-08-9 | Methyl 5-methyl-1H-indole-1-carboxylate".
  • ThermoFisher. "SAFETY DATA SHEET - 5-Methylindole".
  • Sigma-Aldrich. "5-Methylindole 99 614-96-0".
  • PubChem - NIH. "5-Methylindole | C9H9N | CID 11978".
  • Pfaltz & Bauer. "SAFETY DATA SHEET - 5-Methylindole".
  • Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET - 5-Methylindole".

Sources

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